4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Description
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Properties
IUPAC Name |
4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMCYYJRVPENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652964 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-18-7 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with the Chemical Abstracts Service (CAS) number 959238-18-7, is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinazoline scaffold is a "privileged structure," frequently found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound—a chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl group at the 2-position—imparts unique chemical reactivity and potential for targeted therapeutic design.
The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[4] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile handle for the synthesis of diverse libraries of compounds.[5] This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and applications of this compound, offering valuable insights for professionals in the field of drug development.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 959238-18-7 | [1] |
| Molecular Formula | C₉H₃ClF₄N₂ | [6] |
| Molecular Weight | 250.58 g/mol | [6] |
| Appearance | Expected to be a solid | [6] |
| Storage Temperature | Room temperature | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinazoline ring system. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 8-position and another for the trifluoromethyl group at the 2-position. The signal for the CF₃ group will appear as a singlet, while the signal for the C8-F will likely show coupling to the adjacent aromatic protons. For the related compound 2-(trifluoromethyl)-1H-quinazolin-4-one, the ¹⁹F NMR standard is CCl₃F.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding quinazolin-4-one intermediate, followed by chlorination.
Step 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
The construction of the quinazolinone core is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a substituted anthranilic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring. In this case, 2-amino-3-fluorobenzoic acid would be the logical starting material.
The reaction with trifluoroacetic anhydride or a related trifluoromethyl-containing reagent provides the 2-(trifluoromethyl)quinazolin-4-one. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Experimental Protocol: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Proposed)
-
To a stirred solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., toluene or dioxane), add an equimolar amount of a dehydrating agent.
-
Slowly add trifluoroacetic anhydride at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.
Step 2: Chlorination of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The mechanism of this reaction involves the activation of the carbonyl oxygen of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position and subsequent elimination to form the 4-chloroquinazoline.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Suspend 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group at the 2-position, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles employed in these reactions include:
-
Amines: Reaction with primary and secondary amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, which are prominent in many biologically active compounds, including kinase inhibitors.[5]
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols, typically in the presence of a base.
-
Thiols: Thioether linkages can be formed through reaction with thiols.
The regioselectivity of the SNAr reaction is a key advantage. Nucleophilic attack occurs preferentially at the 4-position over other positions on the quinazoline ring.
Caption: General scheme for the SNAr reaction of this compound.
Potential Therapeutic Applications
Derivatives of this compound are of significant interest in the development of novel therapeutics, particularly in the following areas:
-
Oncology: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for the inhibition of various protein kinases that are implicated in cancer cell proliferation and survival. The strategic placement of fluorine and trifluoromethyl groups can enhance the binding affinity and selectivity of these inhibitors.
-
Anti-inflammatory Agents: Quinazoline derivatives have been investigated for their potential to modulate inflammatory pathways.
-
Antimicrobial Agents: The quinazoline nucleus is present in a number of compounds with antibacterial and antifungal activity.
The versatility of this compound as a synthetic intermediate makes it a valuable tool for lead optimization in drug discovery programs. By systematically modifying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The key to its utility lies in the predictable and efficient reactivity of the 4-chloro group, which allows for the creation of a wide range of derivatives. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases. The continued exploration of the chemical space accessible from this versatile intermediate is likely to yield new and improved drug candidates in the future.
References
- 1. This compound | 959238-18-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline [cymitquimica.com]
An In-Depth Technical Guide to the Spectral Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Abstract
This technical guide provides a comprehensive framework for the spectral analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7)[1][2], a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] While empirical spectral data for this specific molecule is not publicly cataloged, this document serves as an expert guide for researchers, outlining the principles, predictive data, and standardized protocols for its complete structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical execution of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), explaining the causality behind experimental choices. The guide culminates in an integrated workflow, demonstrating how these techniques synergistically confirm the molecular identity of the title compound, ensuring the scientific rigor required in pharmaceutical and chemical research.
Introduction
Chemical Identity and Structure
This compound is a polysubstituted quinazoline derivative. The quinazoline core is a foundational scaffold in numerous biologically active molecules.[3] This particular structure is characterized by three distinct halogen substituents: a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position. These features are expected to profoundly influence the molecule's chemical reactivity, physicochemical properties, and spectral characteristics.
-
Chemical Formula: C₉H₃ClF₄N₂
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Molecular Weight: 266.58 g/mol
-
CAS Number: 959238-18-7[1]
-
Structure:

Significance in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of approved drugs for cancer therapy (e.g., Gefitinib, Erlotinib). The introduction of fluorine and trifluoromethyl groups is a common strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] Specifically, the unique substitution pattern of this compound makes it a valuable building block for creating novel compounds for targeted therapies.[5][7] Its derivatives are explored for a range of activities, including as kinase inhibitors and anticancer agents.[4][8] Therefore, unambiguous structural confirmation via spectral analysis is a critical first step in any research and development pipeline utilizing this intermediate.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is the cornerstone of molecular formula confirmation. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.[9][10][11]
Predicted Mass Spectrum Data
A high-resolution mass spectrometer (HRMS) is essential for determining the elemental composition. The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a signal at [M+2]⁺ that is approximately one-third the intensity of the main ³⁵Cl [M]⁺ peak.
| Ion Species | Calculated Exact Mass | Predicted Relative Abundance |
| [C₉H₃³⁵ClF₄N₂ + H]⁺ | 267.0000 | 100% |
| [C₉H₃³⁷ClF₄N₂ + H]⁺ | 268.9971 | ~32% |
Rationale: The high mass accuracy of an instrument like an Orbitrap or TOF analyzer allows the measured mass to be matched to the calculated mass with parts-per-million (ppm) error, providing strong evidence for the predicted elemental formula.
Experimental Protocol: ESI-MS
Objective: To acquire a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300 °C, 5 L/min) to facilitate desolvation.
-
Nebulizer Pressure: Set to ensure a stable spray.
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured exact mass and isotopic distribution to the theoretical values.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule, requiring minimal sample preparation.[13][14][15] The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
Predicted IR Absorption Bands
The structure of this compound contains several IR-active functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |
| 1620-1580 | C=N/C=C Stretch (Quinazoline ring) | Strong to medium, sharp peaks |
| 1480-1400 | Aromatic C=C Stretch | Medium, sharp peaks |
| 1350-1150 | C-F Stretch (Aromatic & CF₃) | Strong, broad, complex absorptions |
| 1100-1000 | C-Cl Stretch | Medium to weak |
| 850-750 | C-H Bending (Aromatic) | Medium to strong, indicative of substitution pattern |
Rationale: The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. The precise positions of the C=N and C=C stretching bands confirm the presence of the heterocyclic aromatic core.
Experimental Protocol: ATR-IR
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).[16]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Engagement: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the solid sample and the crystal surface.[16]
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map the precise connectivity and chemical environment of nearly every atom in the structure.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aromatic region will contain three distinct signals corresponding to the three protons on the quinazoline ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
| Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ~8.2-8.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-8 | H-7 | Deshielded by the adjacent fluorine at C-8 and the quinazoline nitrogen. Shows coupling to both H-6 and the fluorine atom. |
| ~8.0-8.2 | d | J(H-H) ≈ 8-9 | H-5 | Deshielded by the quinazoline nitrogen. Coupled to H-6. |
| ~7.8-8.0 | t | J(H-H) ≈ 7-8 | H-6 | Appears as a triplet (or more complex multiplet due to F coupling) from coupling to H-5 and H-7. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The spectrum will show 9 distinct carbon signals. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Shift (ppm) | Multiplicity (¹JCF) | Assignment | Rationale |
| ~160-165 | d (¹JCF ≈ 250 Hz) | C-8 | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a downfield shift. |
| ~155-160 | q (²JCF ≈ 35-40 Hz) | C-2 | Attached to the CF₃ group, causing a downfield shift and a characteristic quartet splitting pattern. |
| ~150-155 | s | C-4 | Attached to chlorine and nitrogen, resulting in a downfield shift. |
| ~145-150 | s | C-8a | Quaternary carbon at the ring junction. |
| ~135-140 | s | C-7 | Aromatic CH carbon. |
| ~125-130 | d (JCF ≈ 5-10 Hz) | C-4a | Quaternary carbon at the ring junction, may show small coupling to fluorine. |
| ~120-125 | s | C-5 | Aromatic CH carbon. |
| ~118-123 | q (¹JCF ≈ 275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant. |
| ~115-120 | d (JCF ≈ 20-25 Hz) | C-6 | Aromatic CH carbon, shows two-bond coupling to the fluorine at C-8. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is crucial for confirming the fluorine-containing moieties. Two signals are expected.
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -70 | s | CF₃ | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| ~ -110 to -130 | d | C8-F | A doublet (or more complex multiplet) due to coupling with the adjacent H-7 proton. |
Experimental Protocol: Solution NMR
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for complete structural confirmation.
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[18][19][20]
-
Expert Insight: Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability during acquisition.[20]
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup:
-
Insert the sample into the magnet.[18]
-
Lock the spectrometer on the deuterium signal of the solvent.[21]
-
Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp spectral lines and high resolution. This can be done automatically using topshim or similar commands.[18]
-
Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal transmission and sensitivity.[21]
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment due to the 100% natural abundance of ¹⁹F.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale (for ¹H and ¹³C, reference to residual solvent peaks or TMS).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding nuclei in the molecular structure.
-
Integrated Spectral Analysis Workflow
No single technique provides the complete picture. The true power of spectral analysis lies in the integration of data from MS, IR, and NMR to build a self-validating system for structural confirmation. The workflow below illustrates this synergistic process.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. Infrared spectroscopy offers a rapid check for the presence of key functional groups. Finally, multi-nuclear NMR spectroscopy delivers the definitive, high-resolution map of the atomic connectivity, confirming the specific isomeric structure. By following the predictive models and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. This compound | 959238-18-7 [chemicalbook.com]
- 2. biomall.in [biomall.in]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. mt.com [mt.com]
- 16. youtube.com [youtube.com]
- 17. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. The guide delves into the influence of the compound's distinct functional groups—a quinazoline core, a reactive 4-chloro substituent, an 8-fluoro group, and a stabilizing 2-(trifluoromethyl) moiety—on its physicochemical properties. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility in aqueous and organic media are presented. Furthermore, a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines, is outlined to identify potential degradation pathways and establish appropriate storage and handling conditions. This guide is intended to be a practical resource, enabling scientists to generate robust and reliable data for this promising quinazoline derivative.
Part 1: Physicochemical Properties and Structural Analysis
Introduction to this compound
This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. The specific substitutions on this molecule suggest its potential as an intermediate in the synthesis of targeted therapeutics.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 959238-18-7 |
| Molecular Formula | C₉H₃ClF₄N₂ |
| Molecular Weight | 250.58 g/mol |
| Appearance | White to off-white solid (typical) |
| Storage Temperature | 2-8°C is commonly recommended for related chloroquinazolines.[1][2] |
The Influence of Functional Groups on Physicochemical Behavior
The solubility and stability of this compound are a direct consequence of its molecular architecture.
-
The Quinazoline Core: This bicyclic aromatic system provides a rigid scaffold. While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[3]
-
4-Chloro Group: The chlorine atom at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate for nucleophilic aromatic substitution reactions. However, this reactivity also implies a potential for hydrolytic degradation, particularly under basic conditions, to the corresponding quinazolinone.
-
8-Fluoro Group: The fluorine atom at the 8-position is expected to influence the electronic properties of the aromatic system and increase lipophilicity. Fluorine substitution can also enhance metabolic stability.[4]
-
2-(Trifluoromethyl) Group: The -CF₃ group is a strong electron-withdrawing group that significantly impacts the molecule's properties. It is known to increase lipophilicity, which can decrease aqueous solubility.[5] Concurrently, the high strength of the C-F bond often enhances thermal and metabolic stability.[6][7]
Predicted Physicochemical Properties
While experimental data is sparse, computational methods like Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimates of key physicochemical parameters.[8][9]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| logP (octanol/water) | High | Indicates high lipophilicity and likely low aqueous solubility. |
| pKa (most basic) | Low | The quinazoline nitrogens are weakly basic, influenced by electron-withdrawing groups. |
| Aqueous Solubility | Low | Expected due to the high logP and crystalline nature of similar compounds. |
Part 2: Solubility Profiling
A thorough understanding of a compound's solubility is critical for its progression in the drug discovery pipeline, impacting everything from in vitro assay performance to in vivo bioavailability.[10]
Theoretical Considerations for Solubility
Solubility is governed by the interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For poorly soluble compounds like this compound, this balance is often unfavorable in aqueous media.
Experimental Determination of Aqueous Solubility
Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a rapid method to flag potential solubility issues early in discovery.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Analyze the plates using a nephelometer to detect light scattering from any precipitate formed.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.
Caption: Kinetic solubility determination workflow.
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[13][14] The shake-flask method is the most common approach.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.
Caption: Thermodynamic solubility determination workflow.
Solubility in Organic Solvents and Co-solvent Systems
Determining solubility in common organic solvents is essential for preparing stock solutions for biological assays and for developing formulations and analytical methods.
Table 3: Recommended Solvents for Screening
| Solvent | Application |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions in biological screening. |
| Ethanol, Methanol | Protic solvents, useful in formulations and analytical mobile phases. |
| Acetonitrile (ACN) | Aprotic solvent, common in reversed-phase HPLC. |
| Dichloromethane (DCM) | Non-polar solvent for organic synthesis and purification. |
| Polyethylene Glycol (PEG) | Co-solvent for in vivo formulations. |
The shake-flask method described above can be adapted for these solvents.
Part 3: Stability Assessment and Degradation Pathway Analysis
Principles of Chemical Stability Testing
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[15][16] These studies are mandated by regulatory bodies under ICH guideline Q1A(R2).[17][18]
Forced Degradation Studies: A Practical Approach
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[17] A stability-indicating HPLC method capable of separating the parent compound from all degradation products is essential.[19][20]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Control Sample: A sample protected from stress conditions should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (hydrolysis of the 4-chloro group can be rapid).
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize if necessary, dilute, and analyze by HPLC.
-
Stress Condition: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature and protected from light.
-
Sampling: Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary, dilute, and analyze by HPLC.
-
Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).
-
Solution State: Heat the solution of the compound in a suitable solvent at 60-80°C.
-
Sampling: For the solid, dissolve a weighed amount at different time points. For the solution, withdraw aliquots. Analyze by HPLC.
-
Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
Control: A dark control sample should be stored under the same conditions.
-
Analysis: Analyze the samples by HPLC.
Caption: Forced degradation study workflow.
Hypothetical Degradation Pathways
Based on the structure, the most probable degradation pathway under hydrolytic conditions is the nucleophilic substitution of the 4-chloro group to form 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself may undergo cleavage under more extreme acidic or basic conditions. Oxidative degradation could potentially lead to N-oxide formation.[21]
Recommended Storage and Handling Conditions
Based on the anticipated stability profile:
-
Solid: Store in a well-sealed container at 2-8°C, protected from light and moisture.
-
In Solution (DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
Part 4: Conclusion
This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. The inherent physicochemical properties are dictated by its unique combination of functional groups. By employing the detailed experimental protocols outlined herein—from rapid kinetic solubility screens to in-depth forced degradation studies—researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of its solubility and stability profile will enable informed decisions regarding formulation, analytical method development, and ultimately, its potential as a therapeutic agent or key intermediate.
Part 5: References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--
-
Li, Y., Wang, H., Wang, C., & Zhang, J. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Figshare. --INVALID-LINK--
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from --INVALID-LINK--
-
Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
-
Popat, S., & Patel, P. (2010). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2375-2384. --INVALID-LINK--
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. --INVALID-LINK--
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--
-
Popat, S., & Patel, P. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16). --INVALID-LINK--
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from --INVALID-LINK--
-
Al-Tel, T. H. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2841. --INVALID-LINK--
-
TargetMol. (n.d.). 4-chloro-quinazoline. Retrieved from --INVALID-LINK--
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. --INVALID-LINK--
-
Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944-7955. --INVALID-LINK--
-
Sharma, V. K., & Goswami, A. (2014). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Chemical Information and Modeling, 54(2), 420-428. --INVALID-LINK--
-
Kumar, S., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Journal of Molecular Liquids, 221, 58-64. --INVALID-LINK--
References
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The Trifluoromethyl Group: A Keystone in the Biological Activity of 2-Substituted Quinazolines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Fluorine
The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with various biological targets. Among the numerous substitutions explored, the introduction of a trifluoromethyl (-CF3) group at the 2-position has emerged as a particularly impactful strategy for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[4]
The trifluoromethyl group is a unique substituent. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to target proteins. This guide provides a comprehensive overview of the diverse biological activities of 2-(trifluoromethyl)quinazolines, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used to elucidate their therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
The quinazoline scaffold is famously associated with the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][6] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure.[5] The incorporation of a 2-(trifluoromethyl) moiety has been explored to develop novel anticancer agents with improved efficacy and selectivity.
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism by which 2-(trifluoromethyl)quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic pharmacophore for targeting the ATP-binding site of EGFR.[5] The trifluoromethyl group at the 2-position can enhance the binding affinity and selectivity for both wild-type and mutant forms of EGFR, which are often implicated in non-small cell lung cancer.[5]
-
Multi-Kinase Inhibition: Some 2-(trifluoromethyl)quinazoline derivatives have been shown to act as multi-kinase inhibitors, targeting several key kinases involved in tumor progression, such as FLT3 and Aurora Kinase A (AURKA), which are relevant in acute myeloid leukemia (AML).[7]
Key Compounds and In Vitro Efficacy
The antiproliferative activity of 2-(trifluoromethyl)quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound 8b | PC3 (Prostate) | PIM-1 (predicted) | 5.51 | [8] |
| LNCaP (Prostate) | PIM-1 (predicted) | 4.51 | [8] | |
| K562 (Leukemia) | PIM-1 (predicted) | 8.49 | [8] | |
| Compound 45 | HL-60 (Leukemia) | Not specified | 1.2 | [9] |
| K-562 (Leukemia) | Not specified | 1.5 | [9] | |
| BPR1K871 | MOLM-13 (AML) | FLT3/AURKA | 0.005 | [7] |
| MV4-11 (AML) | FLT3/AURKA | 0.005 | [7] |
This table presents a selection of compounds to illustrate the range of activities and is not exhaustive.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 2-(trifluoromethyl)quinazoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram: Inhibition of EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a 2-(trifluoromethyl)quinazoline.
Anti-inflammatory and Neuroprotective Activities
Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[10] Compounds that can mitigate inflammatory processes in the central nervous system are of significant therapeutic interest. 2-(Trifluoromethyl)quinazolines have demonstrated promising anti-inflammatory and neuroprotective properties.[10]
Mechanism of Action: Modulating Inflammatory Pathways
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Some fluorine-substituted quinazoline derivatives have been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[11][12] This leads to a downstream reduction in the production of pro-inflammatory mediators.
-
Antioxidant Effects and Reduction of Nitric Oxide (NO): Oxidative stress and the overproduction of nitric oxide (NO) by activated microglia contribute to neuronal damage.[10] Certain 2-(trifluoromethyl)quinazolines have been found to possess antioxidant properties and can reduce the production of NO in lipopolysaccharide (LPS)-stimulated microglial cells.[10]
Key Findings
-
A study on synthesized 2-trifluoromethylquinazolines showed that they could protect murine microglia (BV2) and mouse neuroblastoma (N2a) cells from LPS- and H2O2-induced cytotoxicity.[10]
-
Several of the tested compounds also significantly reduced NO production in LPS-induced BV2 cells, indicating their anti-inflammatory potential.[10]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the 2-(trifluoromethyl)quinazoline compounds for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells) and LPS-only wells.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by a 2-(trifluoromethyl)quinazoline.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazoline scaffold has been identified as a promising source of compounds with antibacterial and antifungal properties.[13][14][15]
Spectrum of Activity
Derivatives of the broader quinazoline class have shown activity against a range of pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[13][14]
-
Gram-negative bacteria: Escherichia coli.[13]
-
Fungi: Aspergillus niger and Candida albicans.[16]
While specific data for 2-(trifluoromethyl)quinazolines is less abundant in the reviewed literature, the general activity of the scaffold suggests this is a promising area for further investigation. For instance, certain thiazolo[3,2-a]quinazolin-10-ium halides containing a trifluoromethyl group have demonstrated high bactericidal activity against E. coli.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 2-(trifluoromethyl)quinazoline and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial or fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. Studies on a 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a structurally related compound, provide insights into the potential metabolic fate of this class of molecules.[17][18]
Key metabolic pathways can include hydroxylation of the quinazoline ring system and oxidation of side chains.[17] The trifluoromethyl group itself is generally resistant to metabolic degradation, which can contribute to an improved metabolic stability and a longer half-life of the compound.[4] However, its lipophilicity can also influence distribution and potential for accumulation.
Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Principle: The compound is incubated with liver microsomes (which contain the metabolic enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Conclusion and Future Perspectives
The 2-(trifluoromethyl)quinazoline scaffold is a versatile and potent platform for the development of novel therapeutics. The unique properties of the trifluoromethyl group contribute significantly to the biological activity and pharmacokinetic profiles of these compounds. The evidence strongly supports their potential as anticancer agents, particularly as kinase inhibitors, and as modulators of inflammatory pathways relevant to neurodegenerative diseases.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the quinazoline core and other substituents will be crucial to optimize potency and selectivity for specific targets.
-
Target Deconvolution: For compounds with promising phenotypic activity, identifying the precise molecular target(s) is essential for understanding the mechanism of action and for rational drug design.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: The broad spectrum of activity suggests that 2-(trifluoromethyl)quinazolines could be investigated for other applications, such as antiviral or antiparasitic agents.
By leveraging the principles of medicinal chemistry and robust biological evaluation, the 2-(trifluoromethyl)quinazoline scaffold holds significant promise for delivering the next generation of targeted therapies.
References
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- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Metabolism of 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88). II. Abosorption, distribution and excretion in rat, mouse, rabbit, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethylated Quinazolines: A Privileged Scaffold Enhanced by a Super-Methyl Group for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a multitude of pharmacological activities.[1][2][3] This versatile bicyclic heterocycle is the foundation for numerous approved drugs, particularly in oncology.[4] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles demands continuous innovation. Enter the trifluoromethyl (CF3) group, a functional moiety often dubbed a "super-methyl" or a "secret weapon" in the medicinal chemist's arsenal.[5] Its introduction into the quinazoline scaffold dramatically alters the physicochemical properties of the parent molecule, unlocking new potential in drug design.
This guide provides a deep technical dive into the strategic use of trifluoromethylated quinazolines in drug discovery. We will dissect the fundamental influence of the CF3 group, explore robust synthetic methodologies, analyze their potent biological activities and mechanisms of action, and discuss critical pharmacokinetic considerations, offering a comprehensive resource for professionals in the field.
Part 1: The Physicochemical Power of the Trifluoromethyl Group
The decision to incorporate a trifluoromethyl group is a strategic choice rooted in its unique and powerful physicochemical properties, which stand in stark contrast to those of a simple methyl group or a hydrogen atom.[5][6][7] These properties directly translate into tangible improvements in a drug candidate's performance.
-
Profound Electronegativity and Electron-Withdrawing Effects : The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[5][6] This modulates the electronic environment of the quinazoline ring, influencing pKa and the ability to form crucial hydrogen bonds and electrostatic interactions with target proteins, often leading to enhanced binding affinity.[6]
-
Increased Lipophilicity : Despite the high electronegativity of fluorine, the CF3 group significantly increases the lipophilicity of a molecule.[5][6] This enhancement is critical for improving a drug's ability to permeate cellular membranes, a key step in reaching intracellular targets and improving oral bioavailability.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[5] Replacing a metabolically vulnerable methyl group's C-H bonds with robust C-F bonds can effectively block metabolic oxidation by cytochrome P450 enzymes.[7] This strategy is well-established for reducing metabolic clearance, thereby increasing the drug's half-life and overall exposure.[6]
-
Bioisosteric Mimicry : The CF3 group is often used as a bioisostere for a methyl or chloro group.[7] While sterically larger than hydrogen, its van der Waals radius is comparable to a methyl group, allowing it to occupy similar binding pockets while conferring the distinct electronic and metabolic advantages described above.
These attributes collectively contribute to improved pharmacological profiles, transforming promising compounds into viable drug candidates with better efficacy, stability, and pharmacokinetic behavior.[1][6]
Caption: Physicochemical property comparison of key functional groups.
Part 2: Synthetic Strategies for Trifluoromethylated Quinazolines
The efficient synthesis of trifluoromethylated quinazolines is paramount for their exploration in drug discovery. Several robust methods have been developed, ranging from convenient one-pot procedures to complex multi-step sequences, allowing for diverse chemical functionalization.
Method A: One-Pot Sequential Cascade Synthesis
A highly efficient and scalable approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source for the CF3 moiety.[8][9] This method avoids the need for more complex or hazardous trifluoromethylating agents.
Causality: The choice of propylphosphonic anhydride (T3P) is critical; it acts as both a coupling agent and a powerful dehydrating agent, driving the condensation reactions to completion. This one-pot procedure is advantageous for rapid library synthesis in a drug discovery setting due to its operational simplicity and reduction of intermediate purification steps.[8]
Experimental Protocol:
-
To a solution of anthranilic acid (1.0 eq.) in an appropriate solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid (1.2 eq.).
-
Add T3P (1.5 eq., 50% solution in ethyl acetate) dropwise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the benzoxazinone intermediate is complete (monitored by HPLC/TLC).
-
Add the desired primary amine (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-12 hours until the reaction is complete.
-
Upon completion, cool the mixture, perform an aqueous workup, and purify the product by crystallization or column chromatography.
Caption: Workflow for one-pot synthesis of 2-CF3-quinazolinones.
Method B: Multi-Step Synthesis for 2-Amino-4-CF3-Quinazolines
This classical approach allows for the specific construction of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, which have shown significant antitumor activity.[10]
Causality: This route offers greater control for introducing diversity at the 2-position via a nucleophilic substitution on a chlorinated intermediate. Starting from 2-nitrobenzaldehyde allows for the systematic build-up of the quinazoline core through a series of reliable, well-understood chemical transformations.[10]
Experimental Protocol:
-
Oxidation: Oxidize 2-nitrobenzaldehyde to 2-nitrobenzoic acid using an appropriate oxidizing agent (e.g., KMnO4).
-
Reduction: Reduce the nitro group of 2-nitrobenzoic acid to an amino group using a reducing agent like SnCl2 or catalytic hydrogenation to form anthranilic acid.
-
Cyclization: React the resulting anthranilic acid derivative with a cyclizing agent to form the quinazolinone ring.
-
Chlorination: Treat the quinazolinone with a chlorinating agent such as POCl3 or SOCl2 to convert the 4-oxo group to a 4-chloro group.
-
Coupling: React the 4-chloroquinazoline intermediate with a desired substituted aniline in the presence of a base to yield the final N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative.
Summary of Synthetic Methods
| Method | Key Reagents | CF3 Source | Key Advantages | Typical Yields | Reference |
| One-Pot Cascade | Anthranilic acid, T3P, Amine | Trifluoroacetic Acid (TFA) | Scalable, operationally simple, uses inexpensive CF3 source | Up to 75% | [8][9] |
| Multi-Step Route | 2-Nitrobenzaldehyde, POCl3, Aniline | Pre-installed on starting material | High control over substitution, good for specific analogues | Variable per step | [10] |
| Cycloaddition | 3-Ylideneoxindoles, CF3CHN2 | Trifluorodiazoethane | Metal-free, mild conditions, constructs fused systems | 35-86% | [11] |
Part 3: Biological Activity and Therapeutic Targets
The incorporation of a trifluoromethyl group into the quinazoline scaffold has yielded compounds with potent activity against a range of diseases, most notably cancer.
Potent Anticancer Activity
Trifluoromethylated quinazolines have demonstrated excellent antiproliferative activity against a wide spectrum of human cancer cell lines, including prostate (PC3, LNCaP), leukemia (K562), cervical (HeLa), and lung (A549).[10][12][13]
Mechanism of Action 1: Kinase Inhibition The quinazoline scaffold is a well-established ATP-competitive kinase inhibitor. Many derivatives target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[10][12][14] The CF3 group can enhance binding to the kinase domain, leading to potent inhibition. For example, compound 8b , a N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative, showed potent activity against prostate and leukemia cell lines, with molecular docking suggesting it targets PIM-1 kinase.[10]
Caption: Simplified pathway of EGFR inhibition by CF3-quinazolines.
Mechanism of Action 2: Microtubule Disruption Beyond kinase inhibition, certain trifluoromethylated quinazolines act as microtubule-targeting agents.[1] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis. The compound kzl054 was found to inhibit the growth of prostatic hyperplasia cells by interfering with microtubule dynamics, a mechanism similar to classic chemotherapy drugs like colchicine.[1][15] This demonstrates the versatility of the scaffold to engage with diverse biological targets.
Antitumor Activity Data
The following table summarizes the in vitro activity of representative trifluoromethylated quinazoline compounds against various cancer cell lines.
| Compound | Target Cell Lines | IC50 (µM) | Putative Target | Reference |
| Compound 8b | PC3, LNCaP, K562 | 5.51, 4.51, 8.49 | PIM-1 Kinase | [10] |
| Compound 10b | PC3, LNCaP, K562 | 3.02, 3.45, 3.98 | Apoptosis Induction | [13] |
| Compound 5e | PC3, K562, HeLa | 0.49, 0.08, 0.01 | Microtubule Targeting | [16] |
| kzl052 | PC3, LNCaP | 0.39, 0.11 | Werner (WRN) Helicase | [16] |
Part 4: Pharmacokinetics and Drug Development
A compound's biological potency is meaningless without a suitable pharmacokinetic (PK) profile. The introduction of the CF3 group provides medicinal chemists with a powerful tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazoline-based drug candidates.
-
Impact on Metabolism and Clearance : As previously noted, the strength of the C-F bond renders the CF3 group highly resistant to metabolic degradation.[5] This is a crucial advantage over methyl groups, which are common sites of metabolic oxidation. This increased stability leads to lower metabolic clearance and a longer plasma half-life, potentially allowing for less frequent dosing.[6]
-
Modulation of Absorption and Distribution : The lipophilicity imparted by the CF3 group can enhance a drug's absorption across the gut wall after oral administration and facilitate its distribution into tissues.[6] This property can also improve permeability across the blood-brain barrier, which is critical for drugs targeting neurological disorders.[6]
-
Benchmarking Against Approved Drugs : The clinical pharmacokinetics of approved 4-anilinoquinazoline drugs like gefitinib and erlotinib serve as a valuable reference.[17] These drugs exhibit moderate oral absorption and are extensively metabolized, primarily by CYP3A4. Novel trifluoromethylated analogues can be designed to mitigate such extensive metabolism, potentially leading to more predictable patient exposure and fewer drug-drug interactions.[17]
-
The Role of In Silico Modeling : Modern drug development heavily relies on computational tools to predict PK properties early in the discovery process.[14][18] In silico models can forecast parameters like absorption, plasma protein binding, and potential for CYP inhibition for novel trifluoromethylated quinazolines, allowing researchers to prioritize compounds with the most promising drug-like characteristics for synthesis and experimental testing.[14]
Some quinazoline derivatives have successfully advanced into clinical trials, such as Letermovir, an antiviral agent, underscoring the clinical relevance of this scaffold.[4]
Conclusion
The strategic combination of the privileged quinazoline scaffold with the powerful trifluoromethyl group represents a highly successful paradigm in modern drug discovery. The CF3 group is far more than a simple methyl mimic; it is a transformative functional group that confers enhanced metabolic stability, increased lipophilicity, and unique electronic properties. These attributes directly address key challenges in drug development, leading to compounds with superior binding affinity, improved cellular permeability, and more favorable pharmacokinetic profiles.
The potent anticancer activity of trifluoromethylated quinazolines, mediated through diverse mechanisms such as kinase inhibition and microtubule disruption, highlights their vast therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, these compounds will undoubtedly continue to be a rich source of next-generation therapeutic agents, particularly in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpba.info [ijpba.info]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
Preliminary Screening of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] These heterocyclic compounds have demonstrated significant therapeutic impact, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4][5] Marketed drugs such as gefitinib, erlotinib, and lapatinib underscore the success of quinazoline derivatives as tyrosine kinase inhibitors (TKIs).[3][4] They typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.[3][6]
The subject of this guide, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, is a novel compound featuring key structural motifs—a quinazoline core, chloro and fluoro substitutions, and a trifluoromethyl group—that suggest a strong potential for biological activity. The electron-withdrawing nature of the halogen and trifluoromethyl substituents can significantly influence the compound's binding affinity and pharmacokinetic properties.[7] This document provides a comprehensive, technically-grounded framework for the initial in vitro screening of this compound, designed to elucidate its cytotoxic potential and kinase inhibitory profile.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental results.
Compound Preparation and Solubility: this compound is anticipated to be soluble in dimethyl sulfoxide (DMSO), a standard solvent for creating high-concentration stock solutions for in vitro screening.[8][9] It is recommended to prepare a 10 mM stock solution in 100% DMSO, which can then be serially diluted in culture medium for cellular assays or in kinase assay buffer for biochemical assays.[4] Care should be taken to ensure that the final DMSO concentration in the assays does not exceed a level that impacts cellular health or enzyme activity, typically ≤ 0.5%.[10]
Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally related compounds such as 4-chloro-2-(trifluoromethyl)quinazoline and 4-chloro-8-(trifluoromethyl)quinoline indicate that it should be handled with care.[11][12] It is classified as a potential irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][13]
| Property | Anticipated Value/Information | Source/Justification |
| CAS Number | 959238-18-7 | ChemicalBook[14] |
| Molecular Formula | C₉H₃ClF₄N₂ | Deduced from structure |
| Solubility | Soluble in DMSO | Common for quinazoline derivatives[8][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard for chemical reagents[11] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Based on similar compounds[11][12] |
Preliminary Screening Cascade: A Multi-Tiered Approach
A logical, tiered screening process is essential for efficiently evaluating the potential of a new chemical entity. This cascade begins with broad cytotoxicity screening, followed by more specific biochemical assays targeting plausible mechanisms of action.
Caption: A tiered workflow for the preliminary screening of this compound.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a broad view of its antiproliferative activity and helps prioritize it for further studies. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[15]
Recommended Cell Lines: Given that many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), a panel of cell lines with varying EGFR status is recommended.[16][17]
| Cell Line | Cancer Type | EGFR Status | Rationale |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Represents EGFR wild-type lung cancer.[17] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | Contains both a sensitizing and a resistance mutation to first-generation TKIs.[16][18] |
| A431 | Epidermoid Carcinoma | High Wild-Type Expression | Overexpresses wild-type EGFR, making it sensitive to EGFR inhibitors.[17][19] |
| MCF-7 | Breast Adenocarcinoma | Low EGFR Expression | Serves as a control for off-target cytotoxicity. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15][18]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. A typical starting concentration range for novel kinase inhibitors is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20] Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[5]
Tier 2: Biochemical Kinase Inhibition Assay
If the compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate its direct effect on a specific molecular target. Based on its chemical scaffold, EGFR is a primary candidate target.[3][7] An in vitro biochemical assay using recombinant kinase enzyme will determine if the compound's cytotoxic effect is mediated through direct enzyme inhibition. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[3][4]
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) with a constant percentage of DMSO.[4]
-
Assay Plate Setup: In a white, opaque 384-well plate, add the diluted compound or DMSO control.
-
Kinase Addition: Add recombinant human EGFR kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[4][22]
-
Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[23] Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[4][18]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Data Analysis: Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Conclusion and Forward Path
This technical guide outlines a robust, two-tiered approach for the preliminary in vitro screening of this compound. By systematically assessing its cytotoxicity across a relevant cancer cell line panel and subsequently quantifying its inhibitory activity against a prime molecular target like EGFR, researchers can efficiently generate the foundational data needed to make informed decisions. Positive results from this screening cascade—demonstrated by potent, low micromolar or nanomolar IC₅₀ values—would strongly justify advancing the compound to broader kinase profiling, further mechanistic studies, and eventually, in vivo efficacy models. This structured methodology ensures that resources are directed toward compounds with the highest therapeutic potential, accelerating the drug discovery pipeline.
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. cibtech.org [cibtech.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. This compound | 959238-18-7 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academicjournals.org [academicjournals.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Preamble: Deconstructing a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for compounds targeting a wide array of biological entities.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. The presence of a reactive chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl moiety at the 2-position suggests a molecule designed not as an end-state therapeutic itself, but as a versatile intermediate for creating potent, targeted agents. This document will dissect the structural attributes of this compound to speculate on its most probable mechanisms of action, grounded in the extensive literature on related quinazoline analogues. We will explore its potential as a precursor for kinase inhibitors, a modulator of cytoskeletal dynamics, and an interrupter of DNA damage repair pathways.
Structural and Reactivity Analysis
The therapeutic potential of any compound is intrinsically linked to its chemical structure. In this compound, each substituent is strategically placed to influence its electronic properties, reactivity, and potential interactions with biological targets.
| Structural Feature | Position | Predicted Influence on Activity and Reactivity |
| Quinazoline Core | - | Bicyclic aromatic system providing a rigid scaffold for substituent orientation. The pyrimidine ring is generally electron-deficient. |
| Chloro Group | 4 | Excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution.[5] This is the primary site for introducing pharmacophores, such as the anilino group found in many kinase inhibitors.[6] |
| Trifluoromethyl Group | 2 | A strong electron-withdrawing group that can significantly modulate the pKa of the quinazoline ring system. It can enhance metabolic stability and improve membrane permeability. This group is a key feature in some tubulin inhibitors and Werner helicase inhibitors.[7][8] |
| Fluoro Group | 8 | An electronegative atom that can alter the electronic distribution of the benzene ring, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions.[1][9] |
The key to this molecule's utility lies in the reactivity of the C4-Cl bond. This position on the pyrimidine ring is electron-deficient and primed for displacement by nucleophiles, a common strategy in the synthesis of targeted therapeutics.[5]
Speculative Mechanisms of Action: Three Foundational Hypotheses
Given the absence of direct biological studies on this compound, we will postulate three primary mechanisms of action based on robust evidence from structurally analogous compounds.
Hypothesis 1: A Keystone Intermediate for Kinase Inhibitors
The most compelling speculation is that this compound serves as a precursor for 4-anilinoquinazoline-based kinase inhibitors. This class of molecules has yielded several FDA-approved anticancer drugs, including gefitinib and erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][10]
Mechanistic Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Its overactivation is a hallmark of many cancers. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP pocket within the EGFR kinase domain and preventing the signal transduction cascade that drives tumor growth.[4][5] The synthesis of these inhibitors almost invariably involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[6]
The specific substitutions on our target molecule are highly relevant:
-
The 2-(trifluoromethyl) group may influence the orientation and binding affinity within the ATP pocket.
-
The 8-fluoro group could form key interactions with amino acid residues in the kinase domain, potentially enhancing potency or altering the selectivity profile.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical and Experimental Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
This guide provides a comprehensive theoretical and experimental framework for researchers, scientists, and drug development professionals working with 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This document delves into the synthesis, reactivity, and in-silico analysis of this highly functionalized quinazoline derivative, offering insights into its potential as a valuable scaffold in medicinal chemistry.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Notably, several FDA-approved cancer therapeutics, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold, underscoring the significance of this chemical class in oncology.[5] The subject of this guide, this compound, is a particularly interesting starting material for the synthesis of novel drug candidates due to its multiple reactive and modulatory sites. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine and chlorine substituents offer opportunities for further chemical modification and can influence the compound's electronic properties and biological activity.
Part 1: Synthesis and Reactivity Profile
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous quinazoline derivatives.[6] The reactivity of the C4-chloro substituent is of particular interest, as it is the primary site for nucleophilic substitution, allowing for the introduction of various functional groups, most notably anilines, to generate libraries of potential bioactive compounds.[5]
Proposed Synthetic Pathway
A multi-step synthesis starting from 2-amino-3-fluorobenzoic acid is a logical approach. The proposed pathway involves the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination.
Caption: Proposed synthetic pathway for this compound.
Reactivity at the C4 Position
The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to the utility of this compound as a synthetic intermediate. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group, activates the C4 position for attack by nucleophiles.
Common nucleophiles used in reactions with 4-chloroquinazolines include:
-
Primary and secondary amines (especially anilines)
-
Hydrazines
-
Thiols
-
Alkoxides
Microwave-assisted N-arylation has been shown to be an efficient method for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines, often proceeding rapidly and in high yields.[5]
Part 2: Theoretical and Computational Analysis
Theoretical studies are invaluable for predicting the physicochemical properties, spectral characteristics, and potential biological activity of novel compounds. For this compound, a combination of Density Functional Theory (DFT) calculations and molecular docking simulations can provide significant insights.
Density Functional Theory (DFT) Studies
DFT calculations can be employed to understand the electronic structure, molecular geometry, and vibrational frequencies of the target molecule.
Protocol for DFT Calculations:
-
Geometry Optimization: The initial structure of this compound is built and optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides the most stable conformation of the molecule.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the 1H, 13C, and 19F NMR chemical shifts.
Caption: Workflow for DFT-based theoretical analysis.
Predicted Molecular Properties (Hypothetical Data):
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Molecular Docking Studies
Given that many quinazoline derivatives are kinase inhibitors, a molecular docking study can be performed to predict the binding affinity and mode of interaction of this compound with a relevant biological target, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Protocol for Molecular Docking:
-
Protein and Ligand Preparation: The crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of the ligand (our target molecule) is optimized using DFT.
-
Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the protein's active site. The program calculates a docking score, which estimates the binding affinity.
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.
Caption: Workflow for a typical molecular docking study.
Part 3: Proposed Experimental Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The aromatic region is expected to show complex splitting patterns for the three protons on the benzene ring, influenced by fluorine-proton couplings.
-
13C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
19F NMR: Two signals are expected: one for the fluorine atom on the benzene ring and another for the trifluoromethyl group, which will appear as a singlet.
Predicted NMR Data (Hypothetical):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| 1H (Aromatic) | 7.5 - 8.5 | m |
| 13C (C-CF3) | ~120 | q |
| 13C (C-Cl) | ~155 | s |
| 19F (Ar-F) | ~ -115 | s |
| 19F (CF3) | ~ -62 | s |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the quinazoline ring system and the C-F and C-Cl bonds.
Predicted IR Absorption Bands (Hypothetical):
| Wavenumber (cm-1) | Assignment |
| 1620 - 1580 | C=N and C=C stretching (quinazoline ring) |
| 1350 - 1100 | C-F stretching (strong) |
| 800 - 600 | C-Cl stretching |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of Cl, CF3, and HCN.
Physicochemical Properties
Basic physicochemical properties can be found in chemical supplier databases.[8]
| Property | Value |
| CAS Number | 959238-18-7 |
| Molecular Formula | C9H4ClF3N2 |
| Molecular Weight | 248.59 g/mol |
Conclusion
This compound is a highly promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive theoretical framework for its synthesis, reactivity, and characterization. The proposed computational and experimental protocols offer a roadmap for researchers to explore the full potential of this versatile molecule. The insights gained from such studies will be instrumental in the rational design of new quinazoline-based drugs with improved efficacy and safety profiles.
References
- 1. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 959238-18-7 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. longdom.org [longdom.org]
- 7. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in kinase inhibitor screening
Application Note & Protocols
Utilizing 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a Core Scaffold for Novel Kinase Inhibitor Screening
Abstract
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1] This guide details the strategic use of This compound as a versatile starting reagent for the development of novel kinase inhibitor libraries. We provide the scientific rationale for using this specific scaffold, a comprehensive experimental workflow from primary screening to cellular validation, and detailed, field-tested protocols for researchers in drug discovery. The methodologies are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate most cellular activities, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, kinases have become one of the most important families of drug targets.[4] The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a premier scaffold for designing ATP-competitive kinase inhibitors.[5] Its rigid structure provides an ideal framework for orienting substituents to interact with key residues within the ATP-binding pocket of kinases, leading to high-potency inhibition.[6] Several highly successful drugs, including gefitinib and erlotinib, are built upon the 4-anilinoquinazoline core, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[7][8]
The subject of this guide, This compound , is not an inhibitor itself but rather a pivotal synthetic intermediate. Its utility stems from three key features:
-
The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of various amine-containing fragments to generate diverse libraries of 4-anilinoquinazoline derivatives.[8]
-
The 2-Trifluoromethyl Group: This electron-withdrawing group can significantly modulate the electronic properties of the quinazoline ring, potentially influencing binding affinity and selectivity. Furthermore, trifluoromethyl groups are often used in medicinal chemistry to improve metabolic stability and cell permeability.
-
The 8-Fluoro Group: The strategic placement of a fluorine atom can alter the molecule's pKa, improve binding interactions through hydrogen bonding or dipole interactions, and block potential sites of metabolism.
This application note provides a roadmap for leveraging this scaffold to discover and characterize new, potent, and selective kinase inhibitors.
Strategic Workflow: From Scaffold to Validated Hit
A successful kinase inhibitor discovery campaign follows a structured, multi-stage screening cascade. This process is designed to efficiently identify potent compounds with the desired cellular activity while eliminating non-viable candidates early.
The overall workflow begins with the synthesis of a focused library from the starting scaffold, followed by a high-throughput biochemical screen to identify primary hits. These hits are then subjected to dose-response studies to confirm potency (IC50). The most promising compounds advance to cellular assays to verify on-target activity and assess their functional effects on downstream signaling pathways.
Figure 1: A comprehensive workflow for kinase inhibitor discovery, starting from the this compound scaffold.
Protocol: Primary Biochemical Kinase Assay (ADP-Glo™ Format)
Rationale: The first step is to screen the synthesized library against the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.[4]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds from your synthesized library in 100% DMSO.
-
For a single-point primary screen, create an intermediate dilution plate by diluting the stock solutions to 100 µM in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). This will result in a final assay concentration of 10 µM.
-
-
Assay Plate Setup (384-well, low-volume white plate):
-
Add 2.5 µL of assay buffer containing 10% DMSO to the "No Kinase" control wells.
-
Add 2.5 µL of assay buffer containing 10% DMSO to the "Maximum Activity" (0% inhibition) control wells.
-
Add 2.5 µL of a known inhibitor for the target kinase (positive control) at a concentration of 100x its IC50.
-
Add 2.5 µL of each diluted test compound to the remaining wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration of kinase and substrate should be optimized beforehand.[10]
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "No Kinase" controls.
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization based on enzyme activity.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the unused ATP.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol: IC50 Determination and Selectivity Profiling
Rationale: Compounds that show significant inhibition in the primary screen ("hits") must be further characterized to determine their potency. The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.[9] This is achieved by performing a dose-response experiment and fitting the data to a sigmoidal curve. Screening potent hits against a panel of related kinases provides a selectivity profile, which is crucial for identifying compounds with a specific desired activity and minimizing potential off-target effects.[4]
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution series for each hit compound in 100% DMSO. A common approach is an 11-point, 3-fold dilution series starting from a 10 mM stock.
-
Transfer the diluted compounds to an assay plate, resulting in a final concentration range (e.g., 100 µM to 1.7 nM).
-
-
Kinase Assay:
-
Perform the kinase assay as described in Section 3, but using the full dilution series for each compound instead of a single concentration.
-
Run each concentration in duplicate or triplicate for statistical robustness.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each compound concentration relative to the "Maximum Activity" (0% inhibition) and "No Kinase" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[11] This can be done with software like GraphPad Prism.
-
Data Presentation: Hypothetical Selectivity Profile
The table below illustrates how IC50 data can be presented to compare the potency and selectivity of a hypothetical hit compound, "Compound X," derived from the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR |
| Compound X | EGFR | 15 | 1x |
| VEGFR2 | 350 | 23.3x | |
| Src | >10,000 | >667x | |
| Gefitinib | EGFR | 25 | 1x |
| (Reference) | VEGFR2 | >10,000 | >400x |
| Src | >10,000 | >400x |
This is hypothetical data for illustrative purposes.
Protocol: Cellular On-Target Activity Assessment
Rationale: A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or intracellular metabolism. Therefore, it is essential to validate that the compound engages its intended target in living cells and produces a functional downstream effect.[12][13] A common method is to measure the phosphorylation of a direct substrate of the target kinase.[14]
For this protocol, we will use the EGFR signaling pathway as a representative example, as it is a common target for quinazoline-based inhibitors.[7] Inhibition of EGFR should lead to a decrease in the phosphorylation of its downstream effector, ERK.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a Pivotal Intermediate for the Development of Werner Helicase (WRN) Inhibitors
Introduction: The Emergence of a Key Building Block in Targeted Cancer Therapy
In the landscape of precision oncology, the targeting of synthetic lethal pathways has emerged as a powerful strategy. One of the most promising targets in this domain is the Werner helicase (WRN), a DNA repair protein that is exquisitely essential for the survival of cancer cells with microsatellite instability (MSI). The compound 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline has been identified as a critical chemical intermediate for the synthesis of a novel class of potent and selective WRN helicase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this quinazoline derivative as a foundational scaffold for the development of chemical probes and potential therapeutics targeting WRN.
The core principle behind this strategy lies in the chemical reactivity of the 4-chloro position of the quinazoline ring, which allows for nucleophilic aromatic substitution. This reaction serves as the linchpin for introducing diverse aryl amine moieties, leading to the generation of a library of N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives with the potential to inhibit WRN helicase activity. The fluorine and trifluoromethyl substitutions on the quinazoline core are crucial for modulating the physicochemical properties and target engagement of the final compounds.
The Biological Target: Werner Helicase (WRN) and its Role in Microsatellite Instability (MSI) Cancers
Werner helicase is a member of the RecQ family of DNA helicases, possessing both helicase and exonuclease activities. It plays a crucial role in maintaining genomic stability by participating in various DNA metabolic processes, including DNA replication, repair, and telomere maintenance.[1][2]
In cancers characterized by microsatellite instability (MSI), which arises from a deficient DNA mismatch repair (MMR) system, cancer cells become heavily reliant on alternative DNA repair pathways to survive.[3][4] WRN helicase is a key component of one such pathway. Its inhibition in MSI cancer cells leads to the accumulation of unresolved DNA structures, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3] This selective dependency makes WRN an attractive "synthetic lethal" target, as its inhibition has a profound cytotoxic effect on MSI cancer cells while sparing normal, microsatellite stable (MSS) cells.[3][5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];
} caption [label="WRN Inhibition in MSI Cancer Cells", fontsize=10, fontcolor="#5F6368"];
Synthesis of WRN Helicase Inhibitors: A Representative Protocol
The synthesis of N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives from this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following is a representative protocol based on established methodologies.[6][7][8]
Objective: To synthesize a representative N-aryl-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or diisopropylethylamine, optional)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., isopropanol).
-
Addition of Reagents: Add the substituted aniline (1.1 to 1.5 equivalents) to the solution. If required, add a base such as triethylamine (1.5 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} caption [label="Synthesis of WRN Inhibitors", fontsize=10, fontcolor="#5F6368"];
In Vitro Evaluation of WRN Helicase Inhibitors
Once synthesized, the novel quinazoline derivatives must be evaluated for their biological activity. The following are standard protocols for assessing their efficacy as WRN inhibitors.
Protocol 1: WRN Helicase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function. Inhibition of ATPase activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Recombinant human WRN helicase protein[9]
-
ATP[9]
-
DNA substrate (e.g., forked duplex DNA)[9]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Synthesized quinazoline derivatives (test compounds)
-
384-well microplates
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, recombinant WRN helicase, and the DNA substrate.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11][12]
Materials:
-
MSI cancer cell lines (e.g., HCT-116, LoVo) and MSS cancer cell lines (e.g., HT-29)
-
Cell culture medium and supplements
-
Synthesized quinazoline derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if the observed cell death is due to apoptosis.[13][14][15]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Quantitative Data and Selectivity
The following table summarizes representative IC₅₀ values for N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives against various cancer cell lines. It is important to note that the specific activity of each derivative is highly dependent on the nature of the substituent on the aniline ring.
| Derivative ID | Target Cell Line (MSI Status) | IC₅₀ (nM) [ref] |
| Compound 13a | K562 (CML) | 134.7[13] |
| Compound 8i | K562 (CML) | 613.6[13] |
| Compound 6a | K562 (CML) | 3871.5[13] |
| kzl052 | PC3 (Prostate) | 390[16] |
| kzl052 | LNCaP (Prostate) | 110[16] |
Selectivity: A critical aspect of a chemical probe is its selectivity for the intended target. Studies have shown that some N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives exhibit high selectivity for WRN-dependent cell killing. This is often demonstrated by comparing the IC₂₀ ratios in WRN-overexpressing cells versus control cells, with higher ratios indicating greater selectivity.[16] Further selectivity profiling against a panel of other helicases and kinases is recommended to fully characterize a novel WRN inhibitor.[17]
Conclusion
This compound is a valuable and versatile chemical intermediate that provides a robust platform for the synthesis of potent and selective WRN helicase inhibitors. The straightforward synthetic accessibility and the profound biological rationale for targeting WRN in MSI cancers make this an exciting area of research for the development of novel anticancer therapeutics. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers embarking on the discovery and characterization of this promising class of compounds.
References
- 1. oaepublish.com [oaepublish.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Evaluation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Introduction: Unveiling the Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] A significant portion of research into quinazoline-based therapeutics has focused on their role as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[5][6]
This application note provides a detailed guide for the experimental evaluation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline , a novel compound featuring key structural motifs—a trifluoromethyl group and halogen substitutions—that suggest a strong potential for biological activity, particularly in the realm of oncology. The trifluoromethyl moiety, for instance, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. Recent studies on similar trifluoromethyl-containing quinazoline derivatives have demonstrated their ability to induce apoptosis and inhibit cancer cell migration.[7][8]
Our objective is to equip researchers, scientists, and drug development professionals with a robust framework of protocols to systematically investigate the biological effects of this compound. We will delve into methodologies for assessing its impact on cell viability, its potential to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we will explore its likely mechanism of action as a kinase inhibitor, a hallmark of the 4-anilinoquinazoline subclass.[1]
Elucidating the Mechanism of Action: A Focus on Kinase Inhibition
Quinazoline derivatives are well-documented as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][9] These Receptor Tyrosine Kinases (RTKs) are pivotal in controlling cell proliferation, survival, and angiogenesis; their aberrant activation is a common driver of tumor growth and progression.[5][9] The general mechanism for many quinazoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[5]
Given the structural characteristics of this compound, it is hypothesized to function as a kinase inhibitor. The following experimental protocols are designed to test this hypothesis and characterize its broader cellular effects.
Experimental Workflows and Protocols
This section provides a comprehensive suite of validated protocols to assess the biological activity of this compound. The experimental pipeline is designed to first establish the compound's cytotoxic and anti-proliferative effects, and then to dissect the underlying cellular and molecular mechanisms.
Diagram: Overall Experimental Workflow
Caption: A streamlined workflow for characterizing the biological activity of the test compound.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is a fundamental first step to determine the compound's effect on cell proliferation and viability.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] The assay relies on the reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[14]
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[14]
-
Incubate the plate for 48-72 hours.[11]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15] Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: Apoptosis Detection by Western Blot
To determine if the observed cytotoxicity is due to the induction of apoptosis, Western blotting can be used to detect key apoptotic markers.[16] The activation of caspases and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) are hallmark events of apoptosis.[17]
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the IC₅₀ concentration of the compound for 24-48 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
Data Analysis: An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, would indicate the induction of apoptosis.
Diagram: Apoptotic Signaling Pathway
Caption: Hypothesized apoptotic pathway induced by the test compound via kinase inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound affects cell cycle progression, potentially causing arrest at a specific phase (G0/G1, S, or G2/M).[19] The analysis is based on quantifying the DNA content of cells using a fluorescent dye like Propidium Iodide (PI).[20][21]
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the IC₅₀ concentration of the compound for 24 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[22]
-
Fixation: Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[22]
-
Store the fixed cells at -20°C for at least 2 hours.[23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.[22]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.[21]
-
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[21] Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Protocol 4: In Vitro Kinase Assay
To directly confirm the compound's inhibitory activity against a specific kinase, a cell-free in vitro kinase assay is essential.[24] Fluorescence-based or luminescence-based assays are common for high-throughput screening.[11][25] This protocol provides a general framework for a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction: In a white plate, add the diluted compound, the kinase enzyme, and the specific substrate.[11]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.[11]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[11]
-
Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP by adding the detection reagents according to the kit manufacturer's instructions. This typically involves a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP back to ATP and produce a luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: A decrease in luminescence corresponds to higher kinase activity (more ATP consumed). Kinase inhibition is measured as an increase in the luminescent signal. Normalize the data to controls and plot against the compound concentration to determine the IC₅₀ value.[11]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to characterizing the biological activity of this compound. By integrating cell-based assays with in vitro biochemical assays, researchers can effectively determine the compound's anti-proliferative efficacy, elucidate its mechanism of action—whether through apoptosis induction, cell cycle arrest, or direct kinase inhibition—and establish a foundation for further preclinical development. The insights gained from these experiments will be crucial in evaluating its potential as a novel therapeutic agent.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. nanocellect.com [nanocellect.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. youtube.com [youtube.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily function as tyrosine kinase inhibitors. The strategic incorporation of fluorine atoms into the quinazoline core can significantly enhance metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive framework of detailed protocols for the preclinical evaluation of novel fluorinated quinazolines as potential anticancer agents. We will delve into the rationale behind experimental design, from initial in vitro cytotoxicity screening to mechanistic assays and in vivo tumor model validation, ensuring a robust and reproducible assessment of therapeutic potential.
Introduction: The Rationale for Fluorinated Quinazolines in Oncology
Quinazoline derivatives have emerged as a cornerstone in targeted cancer therapy.[1] Many function by competitively binding to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] The introduction of fluorine, a bioisostere for hydrogen, can modulate the physicochemical properties of these molecules, often leading to improved potency and pharmacokinetic profiles. For instance, fluorination can alter the pKa of nearby functional groups, enhancing binding interactions within the kinase domain, and can block sites of metabolism, increasing the drug's half-life. A recent study highlighted a fluorinated 2-styryl 4(3H)-quinazolinone as a promising therapeutic for oral cancer, demonstrating its ability to induce cell cycle arrest and apoptosis.[4]
This document outlines a systematic approach to rigorously test the anticancer activity of novel fluorinated quinazolines, ensuring that the generated data is both reliable and translatable for further drug development.
Strategic Workflow for Anticancer Activity Assessment
A logical, phased approach is critical to efficiently evaluate a compound's potential. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic and in vivo studies.
Caption: A phased experimental workflow for evaluating fluorinated quinazolines.
Phase 1: In Vitro Cytotoxicity and Viability Assays
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. Colorimetric assays like MTT and XTT are robust, high-throughput methods for this purpose.[5][6]
Principle of MTT and XTT Assays
These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Mitochondrial dehydrogenases in living cells reduce the water-soluble, yellow MTT to a purple, insoluble formazan. The formazan is then solubilized, and its absorbance is quantified.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[6]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated quinazoline compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinazoline in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.[6]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Fluorinated Quinazoline 1 | A549 | 48 | 5.2 ± 0.4 |
| Fluorinated Quinazoline 1 | MCF-7 | 48 | 8.9 ± 0.7 |
| Gefitinib (Reference) | A549 | 48 | 15.6 ± 1.2[10] |
Phase 2: Elucidating the Mechanism of Action
Once a compound shows potent cytotoxic activity, the next step is to understand how it kills cancer cells. This involves investigating its effects on the cell cycle, apoptosis, and specific molecular targets.
Cell Cycle Analysis via Flow Cytometry
Many anticancer drugs induce cell cycle arrest, preventing cancer cells from dividing.[11] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[12][13]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the fluorinated quinazoline at its IC50 and 2x IC50 concentrations for 24 or 48 hours.[12]
-
Harvesting: Collect both adherent and floating cells (which may be apoptotic) to ensure a complete analysis.[12]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase.[11]
Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) would suggest the compound induces cell cycle arrest at that checkpoint.
Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[14] Several assays can quantify apoptosis.[15]
Protocol: Annexin V/PI Dual Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic cells).[16][17]
-
Procedure: Treat cells as described for cell cycle analysis. After treatment, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Target Engagement: Kinase Inhibition Assays
Since many quinazolines target tyrosine kinases, a direct assessment of their inhibitory activity on specific kinases like EGFR or VEGFR-2 is crucial.[10][18]
Protocol: In Vitro VEGFR-2 Kinase Assay This assay measures the ability of the fluorinated quinazoline to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[19][20]
Materials:
-
Recombinant Human VEGFR-2 enzyme[21]
-
Kinase Assay Buffer[21]
-
ATP[21]
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)[21]
-
Fluorinated quinazoline compound
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® Max, which measures ATP consumption)[21]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and various concentrations of the fluorinated quinazoline.[19]
-
Enzyme Addition: Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the "blank" control.[19]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[19]
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based reagent like Kinase-Glo®.[20][21] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against the target kinase.
Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated quinazoline.
Phase 3: In Vivo Validation in Xenograft Models
Promising candidates from in vitro studies must be evaluated in a living organism to assess their real-world efficacy and potential toxicity.[22] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this purpose.[23][24]
Rationale for Xenograft Models
Xenograft models allow for the evaluation of a drug's therapeutic efficacy in an in vivo setting, providing crucial data on tumor growth inhibition.[22] These models preserve key characteristics of the original human tumor, making them clinically relevant.[25]
Protocol: Subcutaneous Xenograft Study
Animals:
-
Immunodeficient mice (e.g., Nude or NOD/SCID)[24]
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, fluorinated quinazoline at two dose levels, positive control like Vandetanib).[26] Administer the treatment via the appropriate route (e.g., oral gavage) daily for a set period (e.g., 21 days).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[27]
-
Toxicity Evaluation: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Hematological parameters can also be assessed.[27]
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Fluorinated Quinazoline | 25 | 625 ± 90 | 50 | -1.8 |
| Fluorinated Quinazoline | 50 | 310 ± 75 | 75.2 | -4.5 |
| Vandetanib (Ref.) | 100 | 450 ± 80 | 64 | -3.1 |
Conclusion
This guide provides a structured and comprehensive set of protocols for the preclinical evaluation of fluorinated quinazolines. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can generate a robust data package. This rigorous, evidence-based approach is essential for identifying promising new anticancer drug candidates and advancing them toward clinical development.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. theraindx.com [theraindx.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Xenograft Models - Altogen Labs [altogenlabs.com]
- 25. idibell.cat [idibell.cat]
- 26. benchchem.com [benchchem.com]
- 27. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Derivatives
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] The specific analogue, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, represents a highly versatile building block for the synthesis of novel therapeutic candidates. The strategic placement of its substituents—a reactive chloro group at the C4 position, and electron-withdrawing fluorine and trifluoromethyl groups—creates a unique electronic profile that governs its reactivity and potential for targeted derivatization. These features make it an attractive starting point for developing inhibitors for various enzymes, such as kinases, which are implicated in a range of diseases including cancer.[3][4] This guide provides a comprehensive overview of the key synthetic strategies for derivatizing this quinazoline core, complete with detailed, field-proven protocols and the scientific rationale underpinning the methodological choices.
Introduction: The Strategic Value of the Quinazoline Core
Quinazoline derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] The core molecule of interest, this compound, is particularly primed for creating diverse chemical libraries for drug discovery.
Key Structural Features and Reactivity:
-
C4-Chloro Group: This is the primary site for functionalization. The electron-withdrawing nature of the quinazoline nitrogens and the trifluoromethyl group at C2 makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[6]
-
Fluorine and Trifluoromethyl Groups: These substituents significantly influence the molecule's electronic properties, enhancing its potential for specific biological interactions and often improving metabolic stability and cell permeability.
This document outlines three principal and highly effective methods for the derivatization of the C4 position:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
A foundational step, the synthesis of the this compound starting material, is also detailed, adapting established methodologies for similar halogenated quinazolines.[7]
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a multi-step process that begins with a substituted anthranilic acid. The following protocol is adapted from established procedures for analogous fluoroquinazolines.[7][8]
dot
graph SynthesisWorkflow {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
A [label="2-Amino-3-fluorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Trifluoroacetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclization\n(e.g., Reflux in Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; E [label="Chlorinating Agent\n(POCl3, N,N-diethylaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Chlorination\n(Reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="this compound", fillcolor="#D5E8D4", fontcolor="#202124", shape=ellipse];
A -> C; B -> C; C -> D; D -> F; E -> F; F -> G; }
Synthesis of the core quinazoline scaffold.
Protocol 2.1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
This first phase involves the condensation and cyclization of 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride.
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Trifluoroacetic anhydride
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) in toluene, add trifluoroacetic anhydride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the quinazolinone intermediate.
Protocol 2.2: Chlorination to Yield this compound
This step converts the hydroxyl group of the quinazolinone to a chloro group, activating the C4 position for subsequent derivatization.
Materials:
-
8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, carefully add 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Add N,N-diethylaniline (1.0 eq) dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours.[7]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate is the crude product. Collect it by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final compound.[7]
Derivatization Strategies at the C4 Position
The C4-chloro group is an excellent leaving group, making this position the focal point for introducing molecular diversity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often high-yielding method for introducing amine functionalities. The high electrophilicity of the C4 carbon, enhanced by the electron-withdrawing effects of the ring nitrogens and the C2-trifluoromethyl group, facilitates this reaction.[6]
dot
graph SNAr_Workflow {
graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Start [label="4-Chloro-quinazoline\n(Substrate)", fillcolor="#D5E8D4", fontcolor="#202124"]; Nucleophile [label="Primary/Secondary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup\n(Solvent, Base, Heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up & Purification\n(Extraction, Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Amino-quinazoline\n(Derivative)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse];
Start -> Reaction; Nucleophile -> Reaction; Reaction -> Workup; Workup -> Product; }
General workflow for SNAr reactions.
This protocol is adapted from a procedure for a similar dichloroquinazoline system.[9]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dioxane (anhydrous)
-
Reaction vial or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine the starting chloroquinazoline, the selected amine, and DIPEA in dioxane.
-
Seal the vial and stir the mixture at 80 °C for 12 hours under an inert atmosphere.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Reagent/Condition | Purpose | Typical Values |
| Solvent | Dioxane, 2-propanol, Acetonitrile | - |
| Base | DIPEA, K₂CO₃, Et₃N | 2.0 - 3.0 eq |
| Temperature | Room Temperature to 100 °C | 80 °C |
| Reaction Time | 2 - 24 hours | 12 hours |
Table 1: Typical Reaction Parameters for SNAr on Chloroquinazolines.[6][9][10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position.[11][12]
Causality in Catalyst Selection: The choice of a palladium catalyst and a phosphine ligand is critical. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the challenging oxidative addition step.
dot
graph Suzuki_Cycle {
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Pd0 [label="L-Pd(0)", fillcolor="#D5E8D4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L-Pd(II)(Ar)Cl", fillcolor="#FAD2CF", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_B [label="L-Pd(II)(Ar)(Ar')", fillcolor="#FAD2CF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; ArCl [label="Ar-Cl", shape=plaintext]; ArBOH2 [label="Ar'-B(OH)2\n+ Base", shape=plaintext];
Pd0 -> OxAdd [label=""]; ArCl -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; ArBOH2 -> Transmetal; Transmetal -> PdII_B; PdII_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }
Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol is based on established methods for the cross-coupling of chloroquinazolines.[11][14]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (Ph₃P) (15 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (10:1 mixture)
-
Schlenk tube or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the chloroquinazoline, boronic acid, Pd(OAc)₂, Ph₃P, and Na₂CO₃.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add the degassed DME/Water solvent mixture via syringe.
-
Stir the reaction mixture at 75 °C until the starting material is consumed (as monitored by TLC or LC-MS).[14]
-
After cooling, dilute the mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative for C-N bond formation.[15]
Causality in Ligand and Base Selection: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or Josiphos) are crucial. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.
This protocol is a general representation based on established principles for heteroaryl chlorides.[7]
Materials:
-
This compound (1.0 eq)
-
Amine or Amide (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the chloroquinazoline, NaOtBu, and XPhos to a Schlenk tube.
-
Add Pd₂(dba)₃ and the amine.
-
Add degassed toluene and seal the tube.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
| Catalyst/Ligand System | Substrate Scope | Reference |
| Pd(OAc)₂ / BINAP | Primary and secondary amines | [15] |
| Pd₂(dba)₃ / XPhos | Aryl amines, heteroarylamines, amides | |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Hindered secondary amines | [7] |
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination.
Characterization of Derivatives
Validation of the synthesized derivatives is achieved through standard spectroscopic methods. The following data for an analogous compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, serves as a reference point for expected spectral features.[14]
Expected Spectroscopic Data:
-
¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced substituent, and a potential downfield shift of the quinazoline proton adjacent to the C4 position (H5).
-
¹³C NMR: A significant shift in the resonance for the C4 carbon, and the appearance of new signals from the introduced moiety. For a 4-amino derivative, the C4 signal is expected to shift upfield significantly.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the derivatized product.
-
FT-IR: For amino derivatives, characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[14]
| Nucleus | Expected Chemical Shift (ppm) for a 4-amino-8-(trifluoromethyl)quinazoline derivative |
| ¹H NMR | Aromatic protons: 7.0 - 8.5 ppm; Amino protons (NH₂): ~5.8 ppm (broad singlet) |
| ¹³C NMR | Aromatic carbons: 110 - 160 ppm; CF₃ carbon: ~123 ppm (quartet) |
Table 3: Representative NMR Chemical Shift Ranges (based on analogues).[14]
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Halogenated quinazolines and their precursors are irritants. Avoid contact with skin, eyes, and inhalation of dust or vapors.
Specific Reagent Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Strong Bases (e.g., NaOtBu): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a potent building block for the synthesis of novel, pharmacologically relevant molecules. The strategic application of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the systematic and efficient diversification of this core structure. The protocols and insights provided herein serve as a robust guide for researchers in drug discovery and medicinal chemistry, enabling the rational design and synthesis of the next generation of quinazoline-based therapeutics.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinase inhibitors interfere with the signaling pathways that control cell growth, proliferation, and survival, which are often dysregulated in cancer cells.[3][5]
Within this important class of molecules, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7) has emerged as a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position, provides a unique combination of chemical reactivity and desirable pharmacological properties. The electron-withdrawing nature of the trifluoromethyl group and the quinazoline ring system activates the C4-chloro group for nucleophilic aromatic substitution (SNAr), which is the primary chemical transformation for elaborating this core into more complex drug candidates.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its role in the synthesis of targeted therapies, provide detailed, field-proven protocols for its chemical modification, and discuss the structure-activity relationships that underscore its importance.
Chemical Properties and Reactivity
| Property | Value | Source |
| CAS Number | 959238-18-7 | Generic Chemical Databases |
| Molecular Formula | C₉H₃ClF₄N₂ | Generic Chemical Databases |
| Molecular Weight | 250.58 g/mol | Generic Chemical Databases |
| Appearance | Off-white to pale yellow solid | Supplier Information |
| Key Reactive Site | C4-Chloride | [1][6] |
The key to the utility of this compound lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the quinazoline ring system, which is further enhanced by the potent electron-withdrawing trifluoromethyl group at the C2 position.[5] The SNAr reaction allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to generate 4-anilinoquinazoline derivatives. This class of compounds has proven to be a rich source of potent kinase inhibitors.[3][4]
Application in the Synthesis of Kinase Inhibitors: The Case of Dacomitinib
A prime example of the application of a 4-chloroquinazoline core is in the synthesis of Dacomitinib, a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor.[7] Dacomitinib is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.[8] While the exact commercially utilized starting materials can be proprietary, the core structure of Dacomitinib and its published synthetic routes highlight the importance of the 4-anilinoquinazoline scaffold. The key synthetic step involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline.[7][8]
The 8-fluoro and 2-trifluoromethyl substituents on the title compound are strategically chosen to enhance the drug-like properties of the final molecule. The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][9] The fluorine atom at the 8-position can modulate the electronic properties of the ring system and may reduce potential phototoxicity, a known issue with some quinolone-based drugs.[10][11]
Biological Context: Targeting the EGFR/HER Signaling Pathway
The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, are key regulators of cell growth, proliferation, and survival.[5] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling and tumor growth.[3][5] Dacomitinib and other 4-anilinoquinazoline-based inhibitors are designed to bind to the ATP-binding site of these kinases, preventing their activation and shutting down these aberrant signaling cascades.[3][4]
Below is a simplified representation of the EGFR signaling pathway targeted by these inhibitors.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib - Google Patents [patents.google.com]
- 7. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]
- 8. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable, Two-Step Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a critical building block in modern medicinal chemistry. The protocol detailed herein follows a robust and scalable two-step synthetic pathway, commencing with the cyclization of 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride to yield an intermediate quinazolinone, followed by a high-efficiency chlorination. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, safety and handling procedures, and characterization data to ensure reliable and reproducible outcomes in a laboratory or pilot plant setting.
Introduction: Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous approved therapeutic agents.[1] Specifically, substituted 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are pivotal in cancer progression.[2] The target compound, this compound, serves as a highly versatile intermediate for creating libraries of such inhibitors.[3][4] The chlorine atom at the C4 position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of various aniline derivatives to explore structure-activity relationships (SAR).[2][5] The fluorine and trifluoromethyl groups significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. This guide presents a validated, efficient, and scalable synthesis to meet the growing demand for this key intermediate.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages, designed for high yield and operational simplicity, making it amenable to scale-up.
-
Part I: Cyclocondensation. The process begins with the reaction of commercially available 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride (TFAA). This step forms the core quinazolinone ring system, yielding the stable intermediate, 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.
-
Part II: Chlorination. The intermediate quinazolinone is then converted to the final product via chlorination of the C4 hydroxyl group (in its tautomeric form). This is achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often catalyzed by N,N-dimethylformamide (DMF).[6]
The complete workflow is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
A. Mechanistic Rationale
This reaction is a variation of the Niementowski quinazoline synthesis.[7] The process begins with the acylation of the amino group of 2-amino-3-fluorobenzoic acid by trifluoroacetic anhydride. The resulting amide intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group, followed by dehydration to form the heterocyclic quinazolinone ring. Trifluoroacetic anhydride serves as both the acylating agent and a powerful dehydrating agent, driving the reaction to completion.
Caption: Simplified reaction mechanism for quinazolinone formation.
B. Reagent Data
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. | Quantity |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | 155.13 | 1.0 | 15.5 g |
| Trifluoroacetic anhydride (TFAA) | 407-25-0 | 210.03 | 2.5 | 33.1 mL |
| Toluene | 108-88-3 | 92.14 | - | 200 mL |
C. Step-by-Step Protocol
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a temperature probe.
-
Reagent Charging: Charge the flask with 2-amino-3-fluorobenzoic acid (15.5 g, 0.1 mol) and toluene (200 mL).
-
Addition of TFAA: While stirring the suspension at room temperature, slowly add trifluoroacetic anhydride (33.1 mL, 0.25 mol) dropwise over 15-20 minutes. The addition is exothermic, and a slight temperature increase may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene (2 x 30 mL) and then with hexanes (2 x 30 mL) to remove residual TFAA and byproducts.
-
Drying: Dry the isolated white to off-white solid under vacuum at 50°C to a constant weight.
-
Yield: Expected yield is 20.0 - 22.3 g (86-96%). The product is typically of sufficient purity for the next step without further purification.
Part II: Synthesis of this compound
A. Mechanistic Rationale
The conversion of the quinazolinone to the 4-chloroquinazoline proceeds through the formation of a Vilsmeier-Haack type reagent.[8] Phosphorus oxychloride (POCl₃) reacts with a catalytic amount of N,N-dimethylformamide (DMF) to form the highly electrophilic Vilsmeier reagent. The oxygen of the quinazolinone's amide group attacks this reagent, forming a reactive intermediate. Subsequent attack by a chloride ion and elimination yields the final chlorinated product. This method is highly effective for converting amide-like hydroxyl groups to chlorides.[6][9]
B. Reagent Data
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. | Quantity |
| 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one | - | 232.12 | 1.0 | 20.0 g |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 10.0 | 85 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | cat. | 1.0 mL |
C. Step-by-Step Protocol
-
Reactor Setup: In a well-ventilated chemical fume hood, equip a 250 mL flask with a magnetic stirrer, reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl fumes), and an addition funnel.
-
Reagent Charging: Charge the flask with 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (20.0 g, 0.086 mol) and phosphorus oxychloride (85 mL, 0.86 mol).
-
Catalyst Addition: Slowly add DMF (1.0 mL) dropwise to the stirring suspension. Gas evolution (HCl) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction mixture should become a clear, homogenous solution.
-
Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Work-up (Quenching): CAUTION: This step is highly exothermic and releases HCl gas. Very slowly and carefully pour the concentrated residue onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
-
Yield: Expected yield of the purified product is 18.2 - 20.5 g (84-94%) as a white to light yellow solid.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to light yellow crystalline solid.
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic aromatic proton signals.
-
¹⁹F NMR: Two distinct signals are expected, one for the C8-F group and another for the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass [M+H]⁺ should be observed.
-
Purity (HPLC): Purity should be ≥98% for use in subsequent synthetic steps.
Safety and Hazard Management
This synthesis involves several hazardous reagents that require strict safety protocols and appropriate personal protective equipment (PPE). All operations should be performed inside a certified chemical fume hood.
| Reagent | Key Hazards | Recommended PPE | Handling and First Aid |
| Trifluoroacetic Anhydride (TFAA) | Corrosive, causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water.[10][11][12] | Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, lab coat. | Handle under inert atmosphere if possible. In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek urgent medical attention.[13][14] |
| Phosphorus Oxychloride (POCl₃) | Toxic, corrosive, causes severe burns, reacts violently with water, produces toxic HCl gas. | Chemical-resistant gloves, safety goggles, face shield, lab coat. A respirator may be required for large quantities. | Handle with extreme care. Quench spills with an inert absorbent material. For skin/eye contact, flush with copious amounts of water and get immediate medical help. |
| Toluene | Flammable liquid and vapor, skin and eye irritant, may cause drowsiness or dizziness. | Nitrile gloves, safety glasses, lab coat. | Use in a well-ventilated area away from ignition sources. |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Viton or PVA gloves, safety glasses, lab coat. | Minimize inhalation and skin contact. |
Emergency Procedures:
-
Spills: Absorb spills with an inert, non-combustible material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[13] Do not use water on TFAA or POCl₃ spills.
-
Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use water.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low Yield of Quinazolinone | Incomplete reaction; moisture in reagents/glassware. | Extend reflux time and monitor by TLC. Ensure all reagents are anhydrous and glassware is oven-dried. |
| Part II: Reaction Stalls (remains a slurry) | Insufficient catalyst (DMF); low reaction temperature. | Add a few more drops of DMF. Ensure the reaction mixture is reaching and maintaining reflux temperature. |
| Part II: Difficult Work-up (emulsion forms) | Vigorous shaking during extraction. | Allow layers to separate over time. Add brine to help break the emulsion. Filter through a pad of celite if necessary. |
| Final Product is Oily or Dark | Incomplete removal of POCl₃; degradation during work-up. | Ensure complete removal of POCl₃ under vacuum before quenching. Perform the quench slowly at low temperatures. Purify the crude product via column chromatography. |
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and highly efficient method for the large-scale production of this compound. The use of readily available starting materials, coupled with robust and high-yielding reactions, makes this pathway economically viable and well-suited for applications in pharmaceutical research and process development. Strict adherence to the outlined safety procedures is paramount to ensure the safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 959238-18-7 [chemicalbook.com]
- 4. biomall.in [biomall.in]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. This guide is structured to address specific issues you may encounter during your experiments, offering explanations for the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
A common route to the target molecule involves the initial synthesis of the quinazolinone core. This is often achieved through the condensation of an appropriate anthranilic acid or its derivative with a source of the trifluoromethyl group.
Problem 1: Low yield of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.
Possible Causes & Solutions:
-
Incomplete Cyclization: The cyclization of the intermediate amide can be a critical, yield-determining step.
-
Recommendation: Ensure anhydrous conditions, as water can hydrolyze starting materials and intermediates. High reaction temperatures are often required for this cyclization; however, excessive heat can lead to decomposition.[1] Consider a higher boiling point solvent like Dowtherm A or conduct the reaction under microwave irradiation to achieve the necessary temperature for a shorter duration, which can minimize byproduct formation.[2]
-
-
Poor Quality of Starting Materials: The purity of the 2-amino-3-fluorobenzoic acid (or a related precursor like 2-amino-3-fluorobenzonitrile) is crucial.[3][4]
-
Recommendation: Recrystallize or purify the starting materials before use. Verify the purity using techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.
-
Recommendation: For the condensation of anthranilic acids with amides (a Niementowski-type reaction), consider using a catalyst to facilitate the reaction at lower temperatures.[1][2] If starting from a benzoxazinone intermediate, the reaction with ammonia or an amine is typically high-yielding.[5][6]
-
Problem 2: Formation of unexpected byproducts.
Possible Causes & Solutions:
-
Side Reactions of the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but under harsh conditions, side reactions can occur.
-
Recommendation: Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times at high temperatures.
-
-
Oxidation at the C4 Position: The quinazoline ring can be susceptible to oxidation, leading to the formation of a quinazolinone if not already the intended product.[1]
-
Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.[1]
-
Step 2: Chlorination of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
The conversion of the quinazolinone to the final 4-chloroquinazoline is a critical step, often employing aggressive chlorinating agents.
Problem 3: Low yield of this compound.
Possible Causes & Solutions:
-
Inefficient Chlorination: The hydroxyl group of the quinazolinone needs to be effectively converted to a chloro group.
-
Recommendation: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[7][8] Using an excess of POCl₃, often as both the reagent and solvent, and refluxing the mixture can drive the reaction to completion.[8] The addition of a catalytic amount of dimethylformamide (DMF) with thionyl chloride (SOCl₂) is another effective method.[2]
-
-
Product Degradation: The product can be sensitive to the harsh reaction conditions.
-
Recommendation: Careful control of the reaction temperature and duration is essential. Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid the formation of degradation products.
-
-
Difficult Work-up: The work-up procedure for reactions involving POCl₃ can be challenging and lead to product loss.
-
Recommendation: Quench the reaction by slowly and carefully adding the reaction mixture to ice-water. This highly exothermic process should be performed in a well-ventilated fume hood. After quenching, neutralize the acidic solution to precipitate the product, which can then be extracted with an organic solvent.
-
Problem 4: Formation of dark, tarry byproducts.
Possible Causes & Solutions:
-
Decomposition under Strong Acidic Conditions: The combination of high temperatures and strong acids can lead to polymerization or decomposition.
-
Recommendation: Lowering the reaction temperature, if possible, or reducing the reaction time can mitigate this. The use of a co-solvent like chloroform or toluene with POCl₃ might allow for better temperature control.[9]
-
| Parameter | Condition A | Condition B | Expected Outcome |
| Chlorinating Agent | POCl₃ (excess) | SOCl₂ with catalytic DMF | Both are effective, but POCl₃ is often more vigorous. |
| Temperature | Reflux | Reflux | High temperature is necessary for complete conversion. |
| Reaction Time | 2-4 hours | 2-4 hours | Monitor by TLC/LC-MS to determine the optimal time. |
| Work-up | Quenching on ice | Quenching on ice | Careful, slow addition is crucial for safety and yield. |
Experimental Workflow Overview
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the chlorination step?
A1: Phosphorus oxychloride serves as both a dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl form of the quinazolinone to form a phosphate ester intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion to yield the 4-chloroquinazoline.[7][8]
Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
A2: Yes, thionyl chloride is another common reagent for this type of chlorination.[2] It is often used in the presence of a catalytic amount of DMF. The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, is the active chlorinating species.
Q3: My reaction mixture turns black during chlorination. What should I do?
A3: A dark reaction mixture often indicates decomposition. This can be caused by excessively high temperatures or prolonged reaction times. Try reducing the reflux temperature by using a suitable co-solvent or shortening the reaction time. Ensure your starting quinazolinone is pure, as impurities can also promote decomposition.
Q4: How can I improve the purity of my final product?
A4: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel. The choice of purification method will depend on the nature of the impurities.
Q5: Are there any alternative "greener" methods for this synthesis?
A5: Research into greener synthetic methods for quinazolines is ongoing. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the development of catalyst systems that operate under milder conditions.[10][11] Some modern methods also aim to avoid the use of harsh chlorinating agents like POCl₃.[12]
Q6: What are the key safety precautions for this synthesis?
A6: Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of these reagents is highly exothermic and should be done slowly with extreme caution.
Detailed Experimental Protocol
Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
-
To a solution of 2-amino-3-fluorobenzoic acid in a suitable high-boiling point solvent (e.g., toluene or xylenes), add trifluoroacetic anhydride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to obtain the quinazolinone intermediate.
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool slightly.
-
In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents-MedSci.cn [medsci.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Welcome to the technical support guide for the purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. The unique structure of this molecule, featuring a quinazoline core, a trifluoromethyl group, and two different halogen atoms, presents specific challenges and opportunities in its purification. This guide is designed to help you navigate these complexities to achieve high purity and yield.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered after the initial synthesis and work-up of this compound.
Q1: My crude product is a dark, oily residue, not the expected solid. What should I do first?
A1: An oily or dark-colored crude product typically indicates the presence of significant impurities, residual solvent, or by-products from the synthesis. The trifluoromethyl group enhances lipophilicity, which can contribute to this issue[1].
-
Initial Step: Attempt to precipitate or crystallize the product. Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often coax the desired compound to solidify while dissolving more non-polar impurities.
-
If Solidification Fails: The oil may need to be directly subjected to column chromatography. It's advisable to dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and then perform a "dry loading" procedure to prevent issues with poor solubility in the column's mobile phase[2].
Q2: After purification, my overall yield is very low. Where could I be losing my product?
A2: Low yield can stem from several stages of the process. A systematic review is necessary.
-
Incomplete Reaction: First, confirm the reaction went to completion using TLC or LC-MS analysis of the crude reaction mixture. Unreacted starting materials are a common source of "low yield."
-
Aqueous Work-up: The quinazoline nitrogen atoms can be basic. During an aqueous wash, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the formation of water-soluble salts of your product.
-
Purification Step:
-
Chromatography: The compound could be irreversibly adsorbing to the stationary phase, especially if using standard silica gel due to strong interactions with the polar quinazoline core[2]. See the chromatography section for troubleshooting this.
-
Recrystallization: You may be using too much solvent, or the chosen solvent might have a significant solubility for your compound even at low temperatures[3]. Always aim for the minimum amount of hot solvent to dissolve the compound.
-
Q3: My NMR spectrum shows the correct product, but also several small, unidentified peaks. Are these starting materials or by-products?
A3: This is a classic purity issue. The identity of these peaks dictates the best purification strategy.
-
Potential By-products: Synthesis of chloroquinazolines can sometimes lead to the formation of the corresponding 4-hydroxyquinazoline or other isomers if reaction conditions are not strictly controlled[4][5]. These are often more polar.
-
Strategy:
-
TLC Analysis: Run a TLC plate spotting your purified material, the crude material, and the starting materials. This can quickly identify if you are dealing with residual starting materials.
-
Purification Choice: If the impurities are significantly different in polarity, a simple flash column should suffice. If they are very close in polarity, a more careful optimization of the chromatographic conditions or an alternative technique like preparative HPLC may be required[6].
-
Section 2: Purification Methodologies & Troubleshooting
This section provides a detailed look at the primary purification techniques suitable for this compound.
Workflow: Selecting a Purification Strategy
The following decision tree can guide your choice of purification method based on the state of your crude product.
References
- 1. CAS 959238-23-4: 8-Bromo-4-chloro-2-(trifluoromethyl)quina… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Substituted Quinazolines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted quinazolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Quinazolines are a cornerstone of medicinal chemistry, and mastering their synthesis is crucial for drug discovery and development.[1][2][3] This guide is structured to address the most common and challenging issues encountered in the lab, from low yields to complex purification.
Section 1: Troubleshooting Common Problems
This section is designed in a question-and-answer format to directly address specific experimental failures. We will explore the probable causes and provide actionable solutions grounded in chemical principles.
Problem A: Low or No Product Yield
Question: My reaction has a very low yield, or I'm not seeing any product on my TLC/LC-MS. What are the most common causes and how can I fix this?
Low yields are one of the most frequent frustrations in quinazoline synthesis. The issue can typically be traced back to one of four areas: starting materials, reaction conditions, catalyst activity, or product stability.[4]
-
Poor Quality of Starting Materials:
-
The "Why": Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume your reagents.[4] Moisture is also a common culprit, as it can quench sensitive reagents or catalyze unwanted hydrolysis.[4][5]
-
The Solution: Always verify the purity of your starting materials via NMR, melting point, or another appropriate analytical technique. If purity is questionable, purify them before use. For example, solid aldehydes can be recrystallized, and liquid aldehydes can be distilled.[4] Ensure all glassware is oven-dried and reactions with moisture-sensitive reagents are conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
-
Suboptimal Reaction Conditions (Temperature, Solvent, Time):
-
The "Why": Many quinazoline syntheses, like the classic Niementowski reaction, require high temperatures to overcome the activation energy for cyclization.[5] Conversely, excessively high temperatures can cause decomposition of reactants or products.[5] The solvent is equally critical; it must solubilize the reactants and can influence reaction rates and the stability of intermediates.[4][5] For instance, polar solvents like DMF or DMSO are often effective for polar reactants.[4][5]
-
The Solution: A systematic optimization is key.
-
Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., 50 °C, 80 °C, 110 °C) and monitor progress by TLC to find the sweet spot.[4][5]
-
Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, DMF, acetonitrile, ethanol) to see which provides the best outcome.[4]
-
Reaction Time: Ensure the reaction is running long enough for completion by monitoring it at regular intervals.[5]
-
-
-
Inactive or Poisoned Catalyst:
-
The "Why": In catalyzed reactions (e.g., using copper or palladium), the catalyst's activity is paramount.[6][7] Catalysts can be deactivated by exposure to air or moisture, or "poisoned" by impurities (like sulfur compounds) in the starting materials or solvent.[4][5] Incorrect catalyst loading can also lead to poor performance.
-
The Solution: Use a fresh batch of catalyst or consider an activation procedure if applicable. Optimize the catalyst loading by running test reactions with varying amounts. Ensure your reagents and solvent are free from potential catalyst poisons.
-
-
Product or Intermediate Decomposition:
-
The "Why": The target quinazoline or a key intermediate might be unstable under the reaction conditions. The quinazoline ring, for example, can be susceptible to hydrolysis and ring-opening, especially under harsh acidic or basic conditions or at high temperatures.[5][8]
-
The Solution: If you suspect instability, test it. Subject a small, pure sample of your product to the reaction conditions (without the starting materials) and monitor for decomposition.[4] If decomposition occurs, consider a milder synthetic route, shorter reaction times, or lower temperatures.[4][5]
-
Caption: A logical workflow for troubleshooting low reaction yields.
Problem B: Formation of Side Products/Impurities
Question: My reaction is messy, and I'm seeing multiple spots on my TLC. What are the likely side products and how can I prevent them?
The formation of side products is a clear sign that an alternative, undesired reaction pathway is competing with your desired synthesis. Identifying the likely culprits is the first step to suppression.
-
Quinoline Formation (in Friedländer-type Syntheses):
-
The "Why": The Friedländer synthesis, which uses 2-aminobenzaldehydes or ketones, can sometimes yield quinoline derivatives instead of quinazolines if reaction conditions are not well-controlled. This is because the starting materials are very similar to those used in the Niementowski quinoline synthesis.[5][9]
-
Prevention: Careful control of reaction conditions is crucial. The choice of catalyst can significantly influence the outcome. For example, In(OTf)₃ has been shown to be highly effective in promoting the desired Friedländer annulation for quinoline synthesis, highlighting the importance of catalyst selection in directing the reaction pathway.[10] While this reference is for quinolines, the principle of catalyst control applies.
-
-
Dimerization or Polymerization:
-
The "Why": If a starting material contains two reactive sites, it can lead to the formation of dimers or polymers.[5] This can also occur at high concentrations where intermolecular reactions become more probable.
-
Prevention: Ensure the purity of your starting materials to avoid bifunctional impurities.[5] Running the reaction at a lower concentration (i.e., higher dilution) can favor the desired intramolecular cyclization over intermolecular side reactions.[5]
-
-
Hydrolysis of the Quinazoline Ring:
-
The "Why": The quinazoline nucleus can be susceptible to hydrolysis, leading to ring-opened byproducts.[8][11] This is often exacerbated by prolonged exposure to acidic or basic aqueous solutions during the work-up.[5]
-
Prevention: Minimize the time the reaction mixture is in contact with acidic or basic aqueous phases. Neutralize the mixture promptly and proceed with extraction. If possible, perform the reaction under neutral conditions.[5]
-
Caption: Controlling conditions to favor quinazoline over quinoline products.
Problem C: Purification Challenges
Question: I have product, but I'm struggling to purify it. It's either insoluble ("a brick") or it streaks badly on my silica gel column. What should I do?
Purification is often as challenging as the reaction itself. These issues usually stem from poor solubility or strong interactions with the stationary phase.
-
Poor Solubility:
-
The "Why": Substituted quinazolines, particularly those that are planar and can engage in intermolecular hydrogen bonding, are often poorly soluble in common organic solvents.
-
The Solution:
-
Recrystallization: This is the preferred method for solids. The key is finding the right solvent or solvent system (one in which the compound is highly soluble when hot and poorly soluble when cold).[4] Test small amounts in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water) to find the ideal one.
-
Trituration/Washing: If a high-purity solid precipitates from the reaction, simple washing with a solvent that dissolves impurities but not your product (e.g., cold ethanol, diethyl ether) can be very effective.[12]
-
-
-
Issues with Column Chromatography:
-
The "Why": The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to tailing, streaking, or even irreversible adsorption of the product.[4]
-
The Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. Triethylamine (~0.5-1%) is commonly used to "block" the acidic sites on the silica, allowing the basic product to elute cleanly.
-
Switch the Stationary Phase: If silica gel is problematic, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds. Reverse-phase chromatography (C18) is another powerful option.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their pros and cons? The most foundational methods are the Niementowski, Friedländer, and Bischler syntheses.[5]
-
Niementowski Reaction: Involves the condensation of anthranilic acids with amides.[5][13] It's a very common method, but often requires high temperatures (>130°C), which can be a drawback.[5][14]
-
Friedländer Synthesis: Uses 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[5] As discussed, it can be prone to forming quinoline side products if not carefully controlled.[5]
-
Bischler Synthesis: Another traditional route that historically required harsh conditions like high temperatures and pressures.[5] Modern methods often use metal catalysis (e.g., Cu, Pd) or microwave assistance to achieve milder conditions, better yields, and shorter reaction times.[1][6][7][13][15]
Q2: How do substituents on the starting materials affect the reaction? Substituents have a significant electronic and steric impact.
-
Electronic Effects: Electron-donating groups on the aniline ring (e.g., 2-aminobenzonitrile) can increase the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity.[4][16]
-
Steric Hindrance: Bulky groups near the reaction centers can slow down or prevent the desired cyclization. In such cases, higher temperatures or more active catalysts may be needed to overcome the steric barrier.[5]
Q3: Can microwave-assisted synthesis improve my results? Yes, often significantly. Microwave irradiation (MWI) has become a powerful tool in organic synthesis.[13][17]
-
Advantages: MWI can dramatically reduce reaction times (from hours to minutes), improve yields, and sometimes lead to cleaner reactions with fewer side products compared to conventional heating.[13][15][17]
-
Application: It is particularly effective for reactions that require high temperatures, such as the Niementowski synthesis.[13]
Q4: How can I address regioselectivity when synthesizing on a di-substituted quinazoline? Regioselectivity is a critical challenge, especially when performing nucleophilic aromatic substitution (SNAr) on precursors like 2,4-dichloroquinazoline.
-
The Principle: Generally, the C4 position of the quinazoline ring is more reactive towards nucleophilic attack than the C2 position.[18] This inherent reactivity is often exploited to achieve selective substitution at C4.
-
Controlling Factors: Numerous studies show that reacting 2,4-dichloroquinazoline precursors with various amines (aliphatic, anilines, benzylamines) consistently results in substitution at the C4 position under a range of conditions.[19] However, achieving C2 substitution can be more challenging and may require specific strategies, such as using the unique reactivity of azide-tetrazole tautomerism to direct subsequent reactions to the C2 position.[18]
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always remember to adapt them based on the specific reactivity of your substrates and to monitor the reaction's progress.
Protocol 1: General Synthesis of 2-Substituted Quinazolines
This protocol describes a common method via the condensation and subsequent oxidation of a 2-aminobenzylamine with an aldehyde.[4]
-
Reaction Setup: To a solution of 2-aminobenzylamine (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a stir bar, add the corresponding aldehyde (1.1 mmol, 1.1 eq).
-
Oxidation: Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol, 5.0 eq).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting materials. The reaction is complete when the 2-aminobenzylamine spot has disappeared.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid oxidant (e.g., MnO₂) through a pad of Celite, washing with the reaction solvent or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[20]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot the starting material(s) and the reaction mixture on the baseline. Make the spots small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., iodine or potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material is no longer visible.[20]
Data Presentation
Table 1: Common Solvents for Quinazoline Synthesis
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case | Reference |
| Toluene | Non-polar | 111 | Good for less polar substrates; allows for high temperatures. | [4][5] |
| Acetonitrile | Polar Aprotic | 82 | Effective for a range of reactions, including catalyzed ones. | [4][15] |
| Ethanol | Polar Protic | 78 | Common, but can sometimes be too reactive or ineffective. | [4] |
| DMF | Polar Aprotic | 153 | Excellent for dissolving polar reactants; high boiling point. | [4][5] |
| DMSO | Polar Aprotic | 189 | Highly polar solvent, often used for difficult reactions. | [5][20] |
| Water | Polar Protic | 100 | Used in some green chemistry approaches; effective for certain syntheses. | [4][16] |
References
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ujpronline.com [ujpronline.com]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niementowski Quinazoline Synthesis [drugfuture.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 18. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Quinazoline Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of fluorinated quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these vital heterocyclic compounds. The strategic incorporation of fluorine into the quinazoline scaffold can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making these compounds highly valuable in medicinal chemistry.[1][2][3]
This resource is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and classical methods for synthesizing the fluorinated quinazoline core?
A1: The synthesis of fluorinated quinazolines often adapts classical methods, utilizing fluorinated analogs of common precursors. The most foundational routes include:
-
Niementowski Synthesis: This involves the condensation of a fluorinated anthranilic acid with an amide.[4][5] While robust, it can require high temperatures, which may lead to decomposition or side reactions.[4][5]
-
Friedländer Synthesis: This method utilizes a fluorinated 2-aminobenzaldehyde or ketone and a compound with an active methylene group.[4] Careful control of reaction conditions is crucial to prevent the formation of quinoline byproducts.[4]
-
Bischler Synthesis: This traditional method often requires harsh conditions, such as high temperatures and pressures, reacting a fluorinated N-acyl-2-aminobenzylamine with an amine.[4]
Modern approaches often employ transition-metal-catalyzed reactions, which can offer milder conditions and broader substrate scope.[6]
Q2: Why is fluorine substitution so important in quinazoline-based drug discovery?
A2: The incorporation of fluorine into the quinazoline scaffold is a strategic decision in medicinal chemistry for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This makes fluorinated molecules more resistant to metabolic degradation by enzymes like cytochrome P450, often leading to a longer drug half-life.[7]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups.[2] This can influence a molecule's solubility, membrane permeability, and interactions with biological targets.[2][3]
-
Improved Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and weak hydrogen bonds with amino acid residues in target proteins, potentially increasing the potency of the drug candidate.[7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[2]
Q3: Are there greener or more efficient alternatives to conventional heating for these syntheses?
A3: Yes, microwave-assisted synthesis has emerged as a powerful technique for the synthesis of quinazoline and quinazolinone derivatives.[5][8] Microwave irradiation (MWI) offers several advantages over traditional heating methods:
-
Rapid Reaction Times: MWI can dramatically reduce reaction times from hours to minutes.[6]
-
Increased Yields: In many cases, microwave-assisted reactions provide higher yields compared to conventional heating.[6]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Energy Efficiency: MWI is a more sustainable and economical energy source compared to conventional heating.[8]
Microwave-assisted protocols have been successfully applied to various quinazoline syntheses, including the Niementowski reaction.[5]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of fluorinated quinazoline derivatives.
Scenario 1: Low or No Product Yield
A low or complete lack of product is a common issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex pharmaceutical intermediates. Here, we address specific challenges and frequently encountered issues in the preparation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a key building block in medicinal chemistry.[1][2] Our focus is on providing practical, field-proven insights into catalyst selection and reaction optimization, moving beyond standard protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common questions and troubleshooting advice for issues encountered during the synthesis.
Q1: What is the most reliable synthetic strategy for this compound, and where are catalysts most critical?
A1: The most robust and widely adopted method is a two-step synthesis. This approach offers high purity and scalability. Catalysis is crucial in both stages, although the nature of the "catalyst" differs significantly.
-
Step 1: Cyclization/Condensation: The synthesis begins with the formation of the quinazolinone core, specifically 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. This is typically achieved by reacting a substituted anthranilamide (2-amino-3-fluorobenzamide) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate. This step requires a catalyst to drive the cyclization and dehydration.
-
Step 2: Chlorination: The resulting quinazolinone is then converted to the target 4-chloroquinazoline via a nucleophilic substitution reaction using a chlorinating agent. While this is a stoichiometric reaction, its efficiency and rate are often dramatically improved by a catalytic additive.
The overall workflow is summarized in the diagram below.
Caption: Overall two-step synthetic workflow.
Q2: My initial cyclization to form the quinazolinone is slow and gives low yields. What are the best catalysts and conditions to optimize this step?
A2: This is a common bottleneck. The reaction involves an initial acylation of the amino group followed by an intramolecular cyclization and dehydration. Inefficient catalysis can lead to incomplete reaction or the formation of stable, uncyclized amide intermediates.
Causality: The choice of catalyst is critical for activating the carbonyl group and facilitating the final ring-closing dehydration. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl, making the cyclization challenging without proper catalysis.
Troubleshooting Guide: Step 1 - Cyclization
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion | Insufficient activation of the trifluoroacetyl group or poor dehydration. | Switch to an acid catalyst: Use p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (0.1-0.2 equiv.) in a solvent that allows for azeotropic water removal (e.g., toluene, xylene) with a Dean-Stark apparatus. The acid protonates the carbonyl, making it more electrophilic for the intramolecular attack. |
| Reaction Stalls | Reversibility of the cyclization step; accumulation of water. | Use a high-boiling polar aprotic solvent: Solvents like DMF or DMSO can be effective, especially with base catalysis (e.g., K₂CO₃).[3] These solvents can help dissolve intermediates and drive the reaction forward at higher temperatures (100-140°C). Ensure all reagents and solvents are anhydrous.[4] |
| Side Product Formation | Degradation of starting material or product at high temperatures. | Optimize temperature: Run a temperature screen from 80°C to 120°C.[4] Lower temperatures may require longer reaction times but can improve purity. Use a milder base like diisopropylethylamine (DIPEA) if strong bases cause degradation. |
Q3: The chlorination of my quinazolinone is sluggish, incomplete, or results in a dark, impure product. How do I select the right catalyst and conditions?
A3: This step is critical for activating the 4-position for subsequent reactions. The primary challenge is the poor electrophilicity of the lactam carbonyl in the quinazolinone. A standard chlorinating agent like phosphorus oxychloride (POCl₃) alone is often insufficient.
Catalytic Mechanism: The key is to use a catalytic amount of a tertiary amine, most commonly N,N-Dimethylformamide (DMF). POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This reagent is a much more powerful electrophile and chlorinating agent than POCl₃ alone, significantly accelerating the reaction under milder conditions.
Troubleshooting Guide: Step 2 - Chlorination
| Problem | Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Insufficient activation of the quinazolinone. | Add a catalytic amount of DMF (0.1-0.3 equiv.) to your POCl₃ mixture.[5][6] This will generate the Vilsmeier reagent in situ. Alternatively, other tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used. |
| Product Degradation / Dark Color | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature. With a DMF catalyst, the reaction can often be run effectively at 80-90°C instead of refluxing POCl₃ (105°C). This minimizes the formation of tar-like byproducts.[4] |
| Difficult Workup | Highly exothermic and hazardous quenching of excess POCl₃. | Use a co-solvent: Conduct the reaction in a high-boiling inert solvent like toluene or acetonitrile. This allows for a lower concentration of POCl₃, making the final quench with ice/water or a basic solution safer and more controllable. |
| Hydrolysis Back to Starting Material | Presence of water during reaction or workup. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and dry glassware. During workup, perform extractions quickly and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.[4] |
digraph "Troubleshooting_Chlorination" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Chlorination Reaction:\nIncomplete or Impure?", shape=ellipse, fillcolor="#FBBC05"]; Q1 [label="Are you using a catalyst?", shape=diamond, fillcolor="#F1F3F4"]; Sol1 [label="Add catalytic DMF (0.2 equiv.)\nto generate Vilsmeier reagent.", fillcolor="#E6F4EA"]; Q2 [label="Is the reaction temperature >100°C?", shape=diamond, fillcolor="#F1F3F4"]; Sol2 [label="Lower temperature to 80-90°C\nto prevent degradation.", fillcolor="#E6F4EA"]; Q3 [label="Are you using neat POCl3?", shape=diamond, fillcolor="#F1F3F4"]; Sol3 [label="Use a co-solvent (e.g., Toluene)\nfor better control and safer workup.", fillcolor="#E6F4EA"]; End [label="Achieved High Purity Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Sol1 -> Q2; Q2 -> Sol2 [label="Yes"]; Q2 -> Q3 [label="No"]; Sol2 -> Q3; Q3 -> Sol3 [label="Yes"]; Q3 -> End [label="No"]; Sol3 -> End;
}
Caption: Troubleshooting flowchart for the chlorination step.
Q4: Are there alternative, single-step metal-catalyzed routes to quinazolines that I should consider for this specific molecule?
A4: While there has been significant progress in transition-metal-catalyzed quinazoline synthesis (e.g., using Cu, Pd, Fe, Ru), these methods are often best suited for derivatives that are difficult to access through classical routes.[7][8][9][10]
-
Applicability: Methods like the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles are elegant and atom-economical.[10]
-
Limitations for this Target: For synthesizing this compound, these routes are less practical. They do not typically generate a 4-chloro substituent directly and would require starting materials that are more complex and expensive than 2-amino-3-fluorobenzamide.
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should perform their own optimization based on laboratory-specific conditions and analytical results.
Protocol 1: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzamide (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of benzamide).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.1 equiv.).
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 equiv.) to the stirred suspension. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product will likely precipitate. Filter the solid, wash with cold toluene or hexane, and dry under vacuum to yield the desired quinazolinone as a solid.
Protocol 2: Synthesis of this compound
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv.).
-
Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0-10.0 equiv.). If desired, use toluene as a co-solvent (5 mL per gram of quinazolinone).
-
Catalyst Addition: Carefully add N,N-Dimethylformamide (DMF) (0.2 equiv.) dropwise.
-
Reaction: Heat the mixture to 90°C and stir for 3-5 hours. Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute NaOH until pH ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of Trifluoromethylated Quinazolines
Welcome to the technical support center dedicated to the synthesis of trifluoromethylated quinazolines. The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and biological target affinity.[1][2] However, the journey to these valuable molecules is often fraught with challenges, where reaction outcomes can be dramatically influenced by the choice of solvent.
This guide provides in-depth, field-proven insights into the critical role of solvents in these syntheses. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you, the researcher, to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis of trifluoromethylated quinazolines in a direct question-and-answer format.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the primary factors to investigate?
Answer: Low or non-existent yield is a common hurdle that can often be traced back to a few key parameters, with solvent choice being a primary culprit.
-
Catalyst/Initiator Inactivity: Many trifluoromethylation reactions rely on moisture-sensitive initiators like fluoride sources (e.g., TBAF, CsF).[1] Ensure you are using a rigorously anhydrous fluoride source and dry reaction conditions. For less moisture-sensitive initiators like K₂CO₃, activity can be highly solvent-dependent.[1]
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be severely limited.[3] For polar substrates, consider highly polar aprotic solvents like DMF or DMSO. For less polar materials, toluene or dioxane might be more suitable, though they are often found to be less effective for many quinazoline cyclization reactions.[3][4]
-
Sub-optimal Solvent Polarity: The mechanism of quinazoline formation often involves polar intermediates or transition states that are stabilized by polar solvents. A switch from a non-polar solvent to a polar one can dramatically improve yields. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones, non-polar solvents like toluene and THF were found to be ineffective, while highly polar solvents like DMF and water provided excellent yields (85%-91%).[4]
-
Reaction Stalling: If the reaction starts but fails to reach completion, it could be due to catalyst deactivation (especially with moisture-sensitive catalysts) or the formation of inhibiting byproducts.[1] Ensure all glassware is thoroughly dried and reagents are anhydrous.
Question 2: I'm observing the formation of unexpected side products. How can solvent choice help mitigate this?
Answer: Side product formation is a frequent challenge, and the solvent can play a decisive role in directing the reaction toward the desired product.
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] While some syntheses work well in water[4], if you suspect hydrolysis is an issue, switching to an anhydrous polar aprotic solvent like DMF or acetonitrile is a logical step.
-
Formation of Benzimidazoles vs. Quinazolines: In some iodine(III)-promoted reactions of amidines, the solvent polarity dictates the product outcome. Nonpolar solvents can favor a C(sp³)-C(sp²) bond formation leading to benzimidazoles, whereas polar solvents promote the desired C(sp²)-N bond formation to yield quinazolines.[5]
-
Oxidation to Quinazolinones: The C4 position of the quinazoline ring can be prone to oxidation, forming a quinazolinone byproduct.[3] While running the reaction under an inert atmosphere is the primary solution, the solvent can influence the solubility of oxygen and the stability of oxidative intermediates.
Question 3: How do I rationally select a solvent for my trifluoromethylated quinazoline synthesis?
Answer: Rational solvent selection is based on understanding the reaction mechanism and the properties of the solvents themselves.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and dipole moments but lack acidic protons (they cannot act as hydrogen-bond donors).[6] They are excellent for Sₙ2-type reactions and for stabilizing charged intermediates without "caging" the nucleophile through hydrogen bonding.[7][8] Many quinazoline syntheses, particularly those involving cyclization steps, are significantly accelerated in solvents like DMF.[1][4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen-bond donors.[6] They are highly effective at stabilizing ions, which favors Sₙ1-type reactions where carbocation intermediates are formed.[9][10] While their hydrogen-bonding capability can sometimes suppress nucleophilicity[7], certain quinazoline syntheses proceed with excellent yields in water[4].
-
Non-Polar Solvents (e.g., Toluene, Hexane, THF): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often found to be ineffective for reactions involving polar starting materials or intermediates, which is common in quinazoline synthesis.[4]
Data Presentation: Solvent Effects on Yield
The choice of solvent can have a profound impact on the yield of the final product. The table below summarizes the reported influence of different solvents on the synthesis of a quinazoline-2,4(1H,3H)-dione derivative.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | Ineffective |
| 2 | THF | 7.6 | Ineffective |
| 3 | Ethanol | 24.6 | Ineffective |
| 4 | DMF | 36.7 | 85 |
| 5 | Water | 80.1 | 91 |
| Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones.[4] |
This data clearly illustrates that for this particular transformation, highly polar solvents are essential for achieving high yields.
Experimental Protocols
General Protocol: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones
This protocol is based on a robust method utilizing trifluoroacetic acid (TFA) as the CF₃ source.[11][12]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting anthranilic acid (1.0 equiv.).
-
Solvent and Reagent Addition: Add a suitable anhydrous polar aprotic solvent, such as 1,2-dichloroethane (DCE) or ethyl acetate.[11][12] Add trifluoroacetic acid (TFA) (1.5 - 2.0 equiv.) followed by a dehydrating/coupling agent like propylphosphonic anhydride (T3P®) (1.5 equiv.).[11]
-
First Condensation: Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) for 1-2 hours to form the intermediate benzoxazinone. Monitor the reaction progress by TLC or LC-MS.
-
Second Condensation: Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 2-trifluoromethylquinazolin-4(3H)-one.[1]
Visualizations
General Synthesis and Troubleshooting Workflow
Caption: General synthesis workflow and troubleshooting decision tree for trifluoromethylated quinazolines.
Solvent Influence on Reaction Intermediates
Caption: How polar aprotic vs. protic solvents affect nucleophile reactivity and transition state stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 12. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
Technical Support Center: Navigating Scale-Up Challenges in 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This molecule is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges that require careful process control and a deep understanding of the underlying reaction mechanisms.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your process, and ensure a safe, efficient, and reproducible scale-up.
Section 1: Synthetic Pathway and Core Concepts
The most common and scalable synthetic route to this compound involves a two-step process starting from a readily available anthranilic acid derivative.
-
Step 1: Cyclization/Condensation: 2-Amino-3-fluorobenzoic acid is reacted with trifluoroacetic anhydride (TFAA) or a related reagent to form the quinazolinone ring system. This step creates the core heterocyclic structure.
-
Step 2: Chlorination: The resulting 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is then chlorinated, typically using phosphorus oxychloride (POCl₃) or a similar agent, to yield the final product.
Visualizing the Workflow
Caption: General two-step synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for this synthesis?
The primary starting material is 2-amino-3-fluorobenzoic acid .[1][2][3] The quality of this material is paramount; impurities can carry through both steps and complicate purification of the final product. For the second step, the key reagent is the chlorinating agent, most commonly phosphorus oxychloride (POCl₃) .[4][5]
Q2: Why is trifluoroacetic anhydride (TFAA) used in the cyclization step?
Trifluoroacetic anhydride serves a dual purpose. First, it acylates the amino group of the anthranilic acid. Second, the highly electrophilic nature of the trifluoromethyl carbonyl group facilitates the subsequent intramolecular cyclization to form the quinazolinone ring. This reaction is often mediated by a base like pyridine.[6][7][8]
Q3: What are the primary safety concerns during scale-up?
There are two major areas of concern:
-
Reagent Handling: Both TFAA and POCl₃ are highly corrosive and react violently with water. POCl₃ can release HCl gas upon hydrolysis. All handling must be done in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[9][10][11]
-
Exothermic Reactions: The chlorination step, in particular, can be highly exothermic. On a large scale, the rate of addition of the quinazolinone to the POCl₃ (or vice-versa) must be carefully controlled, and the vessel must have adequate cooling capacity to manage the heat evolution and prevent a runaway reaction.
Q4: Can other chlorinating agents be used instead of POCl₃?
While POCl₃ is most common, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), or combinations like triphenylphosphine with N-chlorosuccinimide, can also effect this transformation.[12] However, for scale-up, POCl₃ is often preferred due to its effectiveness and cost. The choice of reagent can impact the impurity profile and workup procedure.
Section 3: Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered during the scale-up process.
Problem 1: Low Yield or Stalled Reaction in Step 1 (Cyclization)
-
Question: My cyclization reaction to form the quinazolinone intermediate is giving low yields or failing to go to completion. What should I investigate?
-
Answer:
-
Potential Cause 1: Insufficient Activation. The reaction relies on the activation of the carboxylic acid and subsequent cyclization. On a larger scale, inefficient mixing can lead to localized concentration gradients.
-
Suggested Solution: Ensure robust mechanical stirring. Slowly add the trifluoroacetic anhydride at a controlled temperature (e.g., 0-5 °C) to prevent side reactions before allowing the mixture to warm. The use of a suitable solvent and base, like pyridine, is critical to facilitate the reaction.
-
Potential Cause 2: Water Contamination. Trifluoroacetic anhydride is extremely sensitive to moisture and will be quenched by water, preventing it from participating in the reaction.
-
Suggested Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a critical parameter for reproducibility.
-
Problem 2: Inefficient or "Messy" Chlorination Reaction (Step 2)
-
Question: The chlorination with POCl₃ is not clean. I'm seeing multiple byproducts and a difficult-to-purify crude product. Why is this happening?
-
Answer: This is the most common and critical scale-up challenge. The reaction of quinazolinones with POCl₃ is not a simple substitution; it proceeds through phosphorylated intermediates.[4] Improper control can lead to the formation of stable, hard-to-remove impurities.
-
Potential Cause 1: Formation of Dimeric Impurities. At lower temperatures, a phosphorylated intermediate can react with unreacted quinazolinone starting material, forming a "pseudodimer" that is difficult to convert to the desired product.[4]
-
Suggested Solution: Implement a two-stage temperature protocol. The initial reaction between the quinazolinone and POCl₃ should be conducted under basic conditions (using a hindered base like triethylamine) at a low temperature (< 25 °C) to form the phosphorylated intermediates cleanly. Once this stage is complete, the reaction mixture should be heated to 70-90 °C to drive the conversion of these intermediates to the final 4-chloroquinazoline product.[4] This temperature control is the key to a clean reaction.
-
Potential Cause 2: Degradation from Excessive Heat. While heat is required for the final conversion, prolonged heating at very high temperatures can lead to degradation and the formation of tar-like substances, especially on a large scale where heat distribution may be uneven.
-
Suggested Solution: Monitor the reaction closely by TLC or HPLC. Once the conversion is complete (typically 2-4 hours at 70-90 °C), cool the reaction mixture promptly. Avoid excessive heating times.
-
Troubleshooting Flowchart: Chlorination Step
Caption: Decision tree for troubleshooting the chlorination step.
Problem 3: Product Isolation and Purification Challenges
-
Question: The workup is difficult. Quenching the reaction mixture is hazardous, and I'm struggling to isolate a pure product.
-
Answer:
-
Potential Cause: Uncontrolled Quench. POCl₃ reacts violently with water. Dumping a large volume of the reaction mixture directly into water is a significant safety hazard and can lead to localized boiling and poor precipitation of the product.
-
Suggested Solution: A reverse quench is often safer and more effective on a large scale. Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing ice water. This allows for better temperature control. The product should precipitate as a solid.
-
Potential Cause: Product Hydrolysis. The 4-chloro group is susceptible to hydrolysis back to the quinazolinone starting material, especially in the presence of water at elevated temperatures or non-neutral pH.
-
Suggested Solution: After quenching, filter the precipitated solid quickly and wash it with cold water to remove residual acids. Do not allow the wet cake to sit for extended periods. For extraction-based workups, use a base like sodium bicarbonate to neutralize the aqueous layer carefully, then extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure all subsequent steps are performed under anhydrous conditions.
-
Section 4: Key Experimental Protocols for Scale-Up
These protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol A: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Step 1)
-
Setup: Charge a clean, dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 2-amino-3-fluorobenzoic acid (1.0 eq).
-
Solvent: Add a suitable high-boiling solvent like pyridine or N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the mixture to 0-5 °C with an external cooling bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and quench by pouring it into cold water. The product should precipitate. Filter the solid, wash with water, and dry under vacuum.
Protocol B: Chlorination to this compound (Step 2)
-
Setup: Charge a clean, dry, inerted reactor with phosphorus oxychloride (POCl₃, 5-10 vol). Add a catalytic amount of DMF if desired.
-
Reagent Addition: Slowly add the 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) portion-wise, maintaining the internal temperature below 40 °C. This step can be exothermic.
-
Heating: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C).
-
Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete in 3-6 hours.
-
Distillation: Once complete, cool the mixture slightly and distill off the excess POCl₃ under vacuum. This is a critical step for simplifying the workup on a large scale.
-
Quench: Cool the residue and very carefully add it to a separate vessel containing vigorously stirred ice water.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold water, followed by a cold aqueous bicarbonate solution, and finally more cold water until the washes are neutral.
-
Drying: Dry the solid product under vacuum at 40-50 °C.
Section 5: Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Key Considerations for Scale-Up |
| Primary Reagents | 2-Amino-3-fluorobenzoic acid, TFAA | 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, POCl₃ | Reagent quality is critical. Use anhydrous reagents. |
| Solvent | Pyridine, NMP, or Toluene | POCl₃ (as reagent and solvent) | Ensure solvent is anhydrous. POCl₃ is corrosive. |
| Temperature | 0 °C addition, then 80-100 °C | Portion-wise addition <40 °C, then reflux (~110 °C) | Strict temperature control is vital to prevent side reactions and exotherms. |
| Typical Time | 4-12 hours | 3-6 hours | Monitor by HPLC to avoid unnecessarily long reaction times. |
| Typical Yield | 85-95% | 80-90% | Yields can drop on scale-up without process optimization. |
| Workup | Aqueous precipitation | Vacuum distillation of excess POCl₃, then quench on ice | Controlled quenching and removal of excess POCl₃ are key for safety and purity. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Amino-3-fluorobenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. ias.ac.in [ias.ac.in]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
analytical techniques for purity assessment of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Technical Support Center: Analytical Techniques for Purity Assessment of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Document ID: G-TSC-2026-01-01
Version: 1.0
Introduction
Welcome to the technical support guide for the analytical purity assessment of this compound (CAS No. 959238-18-7). This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the methodologies and troubleshooting for this specific molecule. As a complex heterocyclic compound featuring chloro, fluoro, and trifluoromethyl substitutions, it presents unique analytical challenges that require robust and well-understood techniques for accurate purity determination.
This guide follows the principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the described procedures are suitable for their intended purpose.[1][2][3]
Overall Purity Assessment Workflow
A comprehensive purity assessment strategy involves a multi-technique approach to identify and quantify the main component, as well as potential process-related impurities, degradants, and residual solvents. The following diagram illustrates a typical workflow.
Caption: High-level workflow for purity assessment.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the primary purity assessment of this compound?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique.[4][5][6]
-
Expertise & Causality: The molecule is a non-volatile, UV-active aromatic heterocycle, making it an ideal candidate for HPLC-UV analysis. The trifluoromethyl and halogen groups impart sufficient hydrophobicity for good retention on standard C18 columns. This technique allows for the separation of the main component from non-volatile process impurities and degradation products, enabling accurate quantification of purity by area percent.
Q2: How do the fluoro and trifluoromethyl groups affect my HPLC method development?
A2: These electron-withdrawing groups can influence peak shape and retention.
-
Peak Tailing: The basic nitrogen atoms in the quinazoline ring can interact with acidic residual silanols on the silica-based column packing, leading to peak tailing.[7] The presence of fluorine groups can exacerbate this by altering the pKa of these nitrogens.
-
Solution: Use a low-acidity, high-purity, end-capped C18 or a phenyl-hexyl column. Incorporate a buffer (e.g., phosphate or formate) in the aqueous mobile phase to maintain a consistent pH (typically pH 2.5-4.0) and add a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% to mask silanol interactions and improve peak symmetry.
-
-
Retention: The CF3 group significantly increases hydrophobicity. You will likely require a higher percentage of organic solvent (acetonitrile or methanol) in your mobile phase compared to a non-substituted quinazoline. Acetonitrile is often preferred as it typically provides better peak shape and lower UV cutoff.
Q3: What role does Nuclear Magnetic Resonance (NMR) spectroscopy play in the purity assessment?
A3: NMR is crucial for structural confirmation and can be used for quantitative purity assessment (qNMR).
-
Structural Elucidation: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the identity of the molecule.[8][9][10] The ¹⁹F NMR is particularly powerful, providing a clean spectrum with distinct signals for the 8-fluoro and 2-trifluoromethyl groups, which is highly specific and can quickly reveal the presence of fluorine-containing impurities.[11]
-
Quantitative NMR (qNMR): This technique can determine purity without the need for a specific reference standard of the compound itself. By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the absolute purity of the target analyte can be calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard. This provides an orthogonal check to chromatographic purity.
Q4: Can I use Gas Chromatography (GC) for this compound?
A4: GC is generally not the primary method for the main component's purity but is essential for specific impurities.
-
Applicability: this compound has a relatively high molecular weight and may have limited thermal stability, making it less suitable for direct GC analysis compared to HPLC.
-
Recommended Use: GC-MS is the preferred method for identifying and quantifying volatile organic impurities and residual solvents from the synthesis process.[12][13] A headspace GC-MS method is typically employed for residual solvent analysis. For analysis of thermally stable, volatile impurities, a liquid injection GC-MS method can be developed.[14]
Q5: What are the characteristic signals I should look for in an FTIR spectrum?
A5: Fourier-Transform Infrared (FTIR) spectroscopy is used for functional group identification, confirming the structural backbone.[15][16][17]
-
Expected Peaks:
-
C=N Stretch (quinazoline ring): ~1620-1550 cm⁻¹
-
Aromatic C=C Stretch: ~1500-1400 cm⁻¹
-
C-F Stretch (Ar-F): ~1250-1100 cm⁻¹
-
C-F Stretch (CF₃): Strong, multiple bands typically around ~1350-1150 cm⁻¹
-
C-Cl Stretch: ~850-750 cm⁻¹ The absence of O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretches can confirm the integrity of the quinazoline structure.[18]
-
Troubleshooting Guides
Guide 1: HPLC - Peak Tailing and Poor Resolution
This guide addresses one of the most common issues encountered during the HPLC analysis of nitrogen-containing heterocyclic compounds.[7][19]
Caption: Troubleshooting flowchart for HPLC peak shape issues.
Guide 2: GC-MS - No Peak or Low Signal Intensity
Q: I am injecting my sample via liquid injection on the GC-MS, but I don't see a peak for the main compound. What's wrong?
A: This is likely due to thermal degradation in the injector or poor volatility.
-
Step 1: Verify Injector Temperature.
-
Problem: The injector temperature may be too high, causing the molecule to decompose, or too low, preventing volatilization. The chloro and trifluoromethyl groups can be labile at high temperatures.
-
Solution: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it. Observe if a peak appears. If you see multiple smaller peaks instead of one main peak, it's a strong indication of degradation.
-
-
Step 2: Check the GC Column and Method.
-
Problem: The oven temperature program may not be reaching a high enough temperature to elute the compound.
-
Solution: Ensure your oven program ramps to a sufficiently high temperature (e.g., 280-300 °C) and holds for several minutes. Use a low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) suitable for heterocyclic compounds.
-
-
Step 3: Confirm Sample Solubility and Solvent Choice.
-
Problem: The compound may be precipitating in the injection liner if the solvent is not appropriate or evaporates too quickly.
-
Solution: Ensure the compound is fully dissolved in a high-boiling point solvent compatible with GC, such as Dichloromethane or Ethyl Acetate. Avoid highly volatile solvents like acetone for hot split/splitless injections if possible.
-
-
Step 4: Consider Derivatization.
-
Problem: If the compound is fundamentally not volatile enough, derivatization may be required.
-
Solution: This is an advanced and often unnecessary step for this type of molecule but remains an option. Silylation could potentially increase volatility, but it adds complexity to the analysis. It is better to optimize the HPLC method first.
-
Experimental Protocols
Protocol 1: RP-HPLC-UV Purity Method
This protocol provides a robust starting point for method development. All methods must be fully validated according to ICH Q2(R1) guidelines.[1][20]
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C18; 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate basic nitrogens, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is essential to elute the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection (UV) | 254 nm | Aromatic systems typically have strong absorbance at this wavelength. A PDA detector should be used to check for peak purity and select the optimal wavelength. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: ¹⁹F NMR for Identity and Impurity Check
-
Instrument: 400 MHz (or higher) NMR Spectrometer with a fluorine-capable probe.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Use a standard ¹⁹F pulse program.
-
Set the spectral width to cover the expected chemical shift range for Ar-F and Ar-CF₃ groups (approx. -60 to -120 ppm).
-
Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration if needed.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum (e.g., using an internal standard like C₆F₆ or externally).
-
Look for two primary signals: one for the 8-F (doublet or doublet of quartets) and one for the 2-CF₃ (singlet or doublet).
-
Integrate all signals. Any additional signals in the ¹⁹F spectrum indicate the presence of fluorine-containing impurities.
-
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. hplc.eu [hplc.eu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. jeolusa.com [jeolusa.com]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. starodub.nl [starodub.nl]
Validation & Comparative
A Comparative Guide to Quinazoline-Based Scaffolds and Next-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors, contextualizing the role of foundational chemical scaffolds, such as 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline , against clinically-approved, next-generation therapeutics. We will explore the mechanistic differences, comparative efficacy, and the experimental workflows used to validate these critical anti-cancer agents.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] In normal physiology, the binding of ligands like Epidermal Growth Factor (EGF) triggers receptor dimerization and subsequent autophosphorylation of intracellular tyrosine kinase domains. This phosphorylation initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which drive cell growth and division.
However, in many forms of cancer, particularly non-small cell lung cancer (NSCLC), EGFR signaling is dysregulated through gene amplification, protein overexpression, or activating mutations.[2] These aberrations lead to constitutive, ligand-independent kinase activity, resulting in uncontrolled cell proliferation and tumor progression, making EGFR a prime therapeutic target.[2]
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers. At the heart of many first and second-generation inhibitors lies the quinazoline core.[1][3] This heterocyclic scaffold has proven to be an ideal framework for designing molecules with high affinity for the ATP-binding site of the EGFR kinase domain.[3][4]
A compound like This compound represents a modern, functionalized building block for developing such inhibitors.[5] While not an active drug itself, it is a chemical intermediate whose structural features are highly relevant:[6][7]
-
The quinazoline core provides the fundamental structure for ATP-pocket binding.
-
The 4-Chloro position is a reactive site, enabling the crucial coupling of an aniline group, a hallmark of many competitive EGFR inhibitors (e.g., Gefitinib, Erlotinib).[8]
-
Fluoro and Trifluoromethyl groups are often incorporated by medicinal chemists to enhance metabolic stability, membrane permeability, and binding affinity.[9]
Therefore, while we cannot assess the biological activity of this specific intermediate directly, we can use its structural class—the 4-anilinoquinazolines—as a basis for comparison against more advanced inhibitors.
A Generational Leap: Comparative Analysis of EGFR Inhibitors
The clinical journey of EGFR inhibitors is best understood through their generational evolution, each designed to overcome the limitations of the last.
First-Generation TKIs (Reversible, Quinazoline-Based)
Examples: Gefitinib, Erlotinib
-
Mechanism of Action: These 4-anilinoquinazoline derivatives function as reversible, competitive inhibitors of the EGFR tyrosine kinase. They occupy the ATP-binding pocket, preventing receptor autophosphorylation and blocking downstream signaling.
-
Target Profile: They are most effective against the common activating mutations (Exon 19 deletions and L858R substitution) but also inhibit wild-type (WT) EGFR. This lack of selectivity is responsible for common side effects like skin rash and diarrhea.
-
Acquired Resistance: The long-term efficacy of first-generation TKIs is limited by the emergence of acquired resistance, predominantly through the T790M mutation in exon 20. This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to compete effectively.[10]
Third-Generation TKIs (Irreversible, Pyrimidine-Based)
Example: Osimertinib
-
Mechanism of Action: Osimertinib represents a significant evolution. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.
-
Target Profile: It was rationally designed to be highly selective for both the initial activating mutations (Del19, L858R) and the T790M resistance mutation, while largely sparing WT EGFR. This enhanced selectivity translates to a better safety profile and potent activity in patients who have developed resistance to first-generation drugs.
-
Acquired Resistance: While highly effective, resistance to Osimertinib can also develop, often through the emergence of a C797S mutation , which removes the cysteine residue required for covalent binding.
The diagram below illustrates the core mechanism of EGFR signaling and the point of TKI intervention.
Caption: EGFR signaling pathway and TKI point of inhibition.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The table below summarizes representative IC50 values for key EGFR inhibitors against cell lines with different EGFR mutation statuses.
| Inhibitor | Generation | Target Cell Line (EGFR Status) | IC50 (nM) | Key Insight |
| Gefitinib | 1st (Quinazoline) | PC-9 (Exon 19 del) | ~7 | Potent against activating mutations. |
| H3255 (L858R) | ~12 | Potent against activating mutations. | ||
| H1975 (L858R + T790M) | >10,000 | Ineffective against T790M resistance. | ||
| Erlotinib | 1st (Quinazoline) | PC-9 (Exon 19 del) | ~7-1185 | Similar profile to Gefitinib. |
| H1975 (L858R + T790M) | >10,000 | Ineffective against T790M resistance. | ||
| Osimertinib | 3rd (Pyrimidine) | PC-9 (Exon 19 del) | ~10 | Potent against activating mutations. |
| H1975 (L858R + T790M) | ~12 | Highly potent against T790M resistance. | ||
| A431 (Wild-Type) | ~596 | Significantly less potent against WT, indicating high selectivity. |
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.
Experimental Protocols for Inhibitor Characterization
Validating a potential EGFR inhibitor requires a systematic experimental approach. The following protocols outline two fundamental assays for determining inhibitor potency and target engagement.
Caption: Experimental workflow for EGFR inhibitor screening.
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol uses a colorimetric method (e.g., MTT or Resazurin) to measure the metabolic activity of cells, which serves as a proxy for cell viability.
1. Cell Seeding: a. Culture EGFR-dependent cancer cell lines (e.g., PC-9, H1975) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare a 2x concentrated serial dilution of the test inhibitor (e.g., from 100 µM to 0.01 nM) in culture medium. b. Remove the existing medium from the 96-well plate and add 100 µL of the appropriate inhibitor dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. c. Incubate the plate for 72 hours at 37°C, 5% CO2.
3. Viability Measurement (Resazurin Example): a. Add 20 µL of Resazurin reagent to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
4. Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data to the vehicle control (100% viability). c. Plot the normalized viability against the log of the inhibitor concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol directly measures the inhibitor's ability to block EGFR autophosphorylation, confirming on-target activity.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
2. Protein Extraction: a. Immediately place the plate on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. SDS-PAGE and Immunoblotting: a. Determine protein concentration using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. e. Incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. f. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL chemiluminescent substrate and an imaging system.
4. Normalization: a. Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein levels. b. Re-probe again with a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading across lanes. c. Quantify band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.
Conclusion and Future Outlook
The journey from foundational scaffolds like This compound to highly selective, covalently-binding drugs like Osimertinib illustrates the power of rational drug design in oncology. While first-generation quinazoline-based inhibitors established EGFR as a druggable target, their limitations paved the way for next-generation therapies that offer improved efficacy and safety by selectively targeting mutant forms of the receptor.
The ongoing challenge of acquired resistance, such as the C797S mutation that thwarts Osimertinib, continues to drive innovation. Future research is focused on developing fourth-generation, allosteric inhibitors that bind to sites other than the highly mutable ATP pocket, ensuring that the arsenal of EGFR-targeted therapies continues to expand for the benefit of patients worldwide.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 959238-18-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-CHLORO-QUINAZOLINE_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
Chloro vs. Fluoro Substitution in Quinazolines: A Comparative Guide for Drug Development
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic modification of this scaffold is a cornerstone of drug design, and among the most impactful substitutions are halogens. This guide provides a comprehensive comparative analysis of chloro- and fluoro-substitution on the quinazoline ring system, offering insights into their differential effects on synthesis, physicochemical properties, and biological activity to aid researchers in making informed decisions during the drug discovery process.
The Strategic Role of Halogen Substitution in Quinazoline Drug Design
Halogenation is a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[5][6][7] Fluorine and chlorine, in particular, are frequently employed due to their unique electronic and steric properties.[8][9] Fluorine, with its high electronegativity and small van der Waals radius, can alter molecular conformation, pKa, and metabolic stability, often enhancing membrane permeability.[5][10] Chlorine, being larger and more polarizable, can introduce favorable halogen bonding interactions and significantly impact lipophilicity.[6][8] Understanding the nuanced differences between these two halogens is critical for optimizing drug candidates.
Comparative Synthesis of Chloro- and Fluoro-Substituted Quinazolines
The synthesis of halogenated quinazolines can be achieved through various established routes, often starting from appropriately substituted anthranilic acids or 2-aminobenzonitriles.
General Synthetic Approaches:
-
From Substituted Anthranilic Acids: A common method involves the condensation of a halogen-substituted anthranilic acid with a suitable reagent like an acyl chloride, followed by cyclization.[11] For instance, 5-chloroanthranilic acid can be reacted with an appropriate acid chloride to form an N-acylanthranilic acid, which is then cyclized to the corresponding quinazolinone.
-
From 2-Aminobenzonitriles: Halogen-substituted 2-aminobenzonitriles can undergo cyclocondensation with reagents like formic acid to yield quinazolin-4(1H)-ones.[12]
-
Domino Reactions for Fluoro-quinazolines: Sustainable and efficient synthesis of fluorine-substituted quinazolines can be achieved through domino sequences, which can expand the library of potential antiviral compounds.[13]
-
Chlorination of Quinazolinones: Existing quinazolinone scaffolds can be chlorinated using reagents like phosphorus oxychloride (POCl3).[14][15]
Experimental Protocol: Synthesis of a 4-Chloroquinazoline from a Quinazolin-4(3H)-one
This protocol describes a general procedure for the chlorination of a quinazolin-4(3H)-one using phosphorus oxychloride (POCl3), a common method for preparing 4-chloroquinazoline intermediates.
Materials:
-
Quinazolin-4(3H)-one derivative
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Toluene (or another suitable high-boiling solvent)
-
Ice bath
-
Heating mantle with a reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the quinazolin-4(3H)-one derivative in toluene.
-
If desired, add a catalytic amount of N,N-Diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath.
-
Slowly add an excess of phosphorus oxychloride (POCl3) to the cooled suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically around 85-110 °C) for several hours (e.g., 2-5 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 4-chloroquinazoline.
This is a generalized protocol and may require optimization for specific substrates.
Physicochemical Properties: A Head-to-Head Comparison
The choice between chlorine and fluorine substitution can dramatically alter the physicochemical profile of a quinazoline derivative, impacting its solubility, lipophilicity, and ability to interact with its biological target.
| Property | Fluoro-Substitution | Chloro-Substitution | Rationale & Implications |
| Lipophilicity (logD) | Lower increase compared to chloro. | Significantly increases lipophilicity.[8] | Chlorine's larger size and greater polarizability contribute more to lipophilicity. This can enhance membrane permeability but may also increase metabolic liability and reduce aqueous solubility. |
| Aqueous Solubility | Generally improves solubility compared to the parent compound.[8] | Generally decreases solubility compared to the parent compound.[8] | Fluorine's high electronegativity can lead to more polarized C-F bonds, potentially improving interactions with water. |
| pKa | Can lower the pKa of nearby basic nitrogen atoms. | Has a less pronounced effect on pKa compared to fluorine. | Fluorine's strong electron-withdrawing nature reduces the basicity of adjacent amines, which can affect target binding and pharmacokinetic properties. |
| Halogen Bonding | Weaker halogen bond donor. | Stronger halogen bond donor.[8] | Chlorine's more polarizable nature allows it to form more significant halogen bonds with electron-rich atoms like oxygen and sulfur in protein binding pockets, potentially increasing binding affinity.[8][16] |
| Metabolic Stability | Can block sites of metabolism (P450 oxidation).[5][10] | Can also block metabolic "soft spots".[6] | The strong C-F bond is more resistant to enzymatic cleavage than a C-H bond. While both halogens can improve metabolic stability, the specific context of the molecule is crucial. |
Biological Activity: Potency, Selectivity, and Therapeutic Applications
Both chloro- and fluoro-substituted quinazolines have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][13][17][18][19] The choice of halogen can fine-tune the potency and selectivity of these compounds.
Anticancer Activity: Many quinazoline-based anticancer agents, such as EGFR tyrosine kinase inhibitors, feature halogen substitutions. Structure-activity relationship (SAR) studies have indicated that compounds with chloro- or fluoro-substituted benzene rings can exhibit high anticancer activity.[2] In some cases, chloro-substituted analogs show slightly higher activity than their fluoro counterparts, potentially due to favorable halogen bonding interactions in the kinase active site.[8] For instance, a study on Aurora A kinase inhibitors found that halogen substitution on the terminal phenyl ring enhanced activity, with a compound bearing both a fluorine on the quinazoline core and a bromine on the phenyl ring being the most potent.[20]
Antimalarial and Antibacterial Activity: Both fluoro- and chloro-substituted 2,4-diaminoquinazolines have been synthesized and evaluated for their antimalarial and antibacterial activities.[17][19] Primary screening has shown that several of these compounds exhibit potent suppressive effects against P. berghei in mice and activity against various bacterial strains.[17][19]
Comparative Binding Affinity: A molecular matched-pair analysis of a large dataset of compounds revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts in terms of binding constants (pIC50).[8] This corresponds to an average increase in binding affinity of about 10-12% for the chloro-substituted compounds.[8] However, it is important to note that this is a general trend, and in many specific cases, the fluoro-substituted compound is significantly more active.[8] The smaller size of fluorine can sometimes provide a better fit in a constrained binding pocket.[8]
Experimental Workflow for Comparative Evaluation
To systematically compare the effects of chloro- versus fluoro-substitution, a structured experimental workflow is essential.
Caption: A generalized experimental workflow for the comparative study of chloro- and fluoro-substituted quinazolines.
Conclusion
The decision to incorporate a chloro or fluoro substituent onto a quinazoline scaffold is a multifaceted one, with each halogen offering a distinct set of advantages and disadvantages. Chlorine tends to provide a greater enhancement of lipophilicity and can form stronger halogen bonds, which may lead to increased binding affinity.[8] Fluorine, on the other hand, is often more effective at improving aqueous solubility and can be a superior metabolic blocker due to the strength of the C-F bond.[5][8][10] Ultimately, the optimal choice is context-dependent and must be guided by empirical data derived from a systematic comparative analysis as outlined in this guide. By carefully considering the interplay between synthesis, physicochemical properties, and biological activity, researchers can harness the power of halogen substitution to design more effective and safer quinazoline-based therapeutics.
References
- 1. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
In the landscape of contemporary drug discovery, quinazoline-based scaffolds have emerged as a "privileged structure," demonstrating a remarkable capacity for interaction with a diverse array of biological targets.[1][2] The specific compound, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with its distinct halogenation and trifluoromethyl moiety, presents as a promising candidate for targeted therapeutic development. The trifluoromethyl group, in particular, is a bioisostere often employed to enhance metabolic stability and binding affinity.[3] This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the primary biological target of this compound. Our focus will be on a systematic, multi-pronged approach that moves from broad, cell-based observations to specific, direct target engagement, ensuring a high degree of scientific rigor.
While the precise biological target of this compound is not yet definitively established in publicly available literature, the extensive research on analogous structures strongly suggests its likely mechanism of action is through the inhibition of protein kinases.[4][5][6] Specifically, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6] Furthermore, related fluoro- and trifluoromethyl-substituted quinazolines have shown activity against other kinases such as Aurora A kinase[7] and, more recently, Werner helicase (WRN).[8][9][10]
This guide will therefore proceed under the primary hypothesis that this compound is a protein kinase inhibitor. We will outline a validation workflow to test this hypothesis, using both established and cutting-edge methodologies. We will also compare its potential performance with well-characterized inhibitors of related targets.
Part 1: Initial Cellular Phenotyping and Target Class Identification
The first step in validating a biological target is to observe the compound's effect on whole cells. This provides a broad phenotypic signature that can guide more specific downstream experiments.
Anti-proliferative Screening
A logical starting point is to assess the compound's ability to inhibit the growth of cancer cell lines known to be dependent on specific kinase signaling pathways.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: Choose a panel of human cancer cell lines with well-characterized kinase dependencies. For example:
-
A549 (Lung Carcinoma): High expression of wild-type EGFR.
-
NCI-H1975 (Lung Adenocarcinoma): Expresses the L858R/T790M double mutant EGFR, which is resistant to first-generation EGFR inhibitors.
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, with signaling pathways often involving PI3K/Akt.
-
K562 (Chronic Myelogenous Leukemia): Driven by the BCR-Abl fusion kinase.
-
PC3 (Prostate Cancer): Androgen-independent, often with activated PI3K/Akt signaling.
-
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Data (Hypothetical):
| Compound | A549 IC50 (µM) | NCI-H1975 IC50 (µM) | MCF-7 IC50 (µM) | K562 IC50 (µM) | PC3 IC50 (µM) |
| This compound | 5.2 | 4.8 | 15.7 | >100 | 8.1 |
| Gefitinib (EGFR Inhibitor) | 0.02 | 10.5 | 5.6 | >100 | >100 |
| MK-2206 (Akt Inhibitor) | 2.1 | 1.8 | 0.5 | 3.2 | 0.8 |
Interpretation of Hypothetical Results:
The hypothetical data suggest that our compound has broad anti-proliferative activity, with notable potency against EGFR-dependent cell lines (A549 and NCI-H1975). The activity against NCI-H1975, which is resistant to gefitinib, suggests a potentially different binding mode or a broader kinase inhibition profile. The lack of activity against K562 suggests it does not potently inhibit BCR-Abl.
Part 2: Direct Target Engagement and Specificity
Having established a cellular phenotype, the next critical step is to demonstrate a direct interaction between the compound and its putative target protein.
In Vitro Kinase Inhibition Assays
Biochemical assays using purified enzymes are the gold standard for confirming direct inhibition.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant human EGFR, Aurora A kinase), the kinase-specific substrate (e.g., a synthetic peptide), and ATP at its Km concentration.
-
Compound Addition: Add this compound at a range of concentrations. Include a positive control inhibitor (e.g., gefitinib for EGFR) and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value for the inhibition of the kinase.
Comparative Data (Hypothetical):
| Compound | EGFR IC50 (nM) | Aurora A IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | 85 | 1200 | 2500 |
| Gefitinib | 25 | >10,000 | 3700 |
| Alisertib (Aurora A Inhibitor) | >10,000 | 1.2 | >10,000 |
Interpretation of Hypothetical Results:
This data would strongly suggest that EGFR is a primary target of our compound, although it is less potent than the established inhibitor gefitinib. The weaker off-target inhibition of Aurora A and VEGFR2 indicates a degree of selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., A549) with this compound at a high concentration (e.g., 50 µM) or with a vehicle control for 1-2 hours.
-
Cell Lysis and Heating: Harvest and lyse the cells. Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., EGFR) remaining in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Target Engagement Logic
Caption: A streamlined workflow for validating the biological target of a novel compound.
Part 3: Elucidating the Mechanism of Action in a Cellular Context
Confirming direct target binding is essential, but understanding the downstream consequences of this interaction is equally important for validating the mechanism of action.
Analysis of Downstream Signaling
If this compound inhibits EGFR, it should block the downstream signaling cascade initiated by this receptor.
Experimental Protocol: Western Blotting for Phospho-proteins
-
Cell Culture and Serum Starvation: Culture A549 cells until they reach 80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control inhibitor (gefitinib) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF; 100 ng/mL) for 15 minutes to activate the EGFR pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Interpretation:
A dose-dependent decrease in the levels of p-EGFR, p-Akt, and p-ERK in the presence of the compound would provide strong evidence that it inhibits the EGFR signaling pathway in cells.
Visualization of the Hypothesized Signaling Pathway
Caption: Inhibition of EGFR by the compound blocks downstream pro-survival signaling.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for validating the biological target of this compound. By progressing from broad cellular effects to specific biochemical and cell-based target engagement assays, and finally to the analysis of downstream signaling, researchers can build a comprehensive and compelling case for the compound's mechanism of action.
Should the primary hypothesis of kinase inhibition prove incorrect, the initial phenotypic data can guide the exploration of alternative targets. For instance, if the compound induces apoptosis without affecting the cell cycle, as has been observed for some trifluoromethylated quinazolines[12], this could suggest a different mechanism, perhaps involving the recently implicated Werner helicase.[8][9][10] The same principles of direct target engagement and pathway analysis would apply, substituting the appropriate target protein and downstream markers.
Ultimately, the validation of a biological target is an iterative process that requires careful experimental design, the use of appropriate controls, and the logical interpretation of data. The framework presented here provides a robust starting point for any researcher seeking to unlock the therapeutic potential of novel chemical entities like this compound.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-(Trifluoromethyl)quinazoline Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
In the landscape of medicinal chemistry, the quinazoline core stands out as a "privileged scaffold," forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing diverse functionalities, enabling fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinazoline ring has emerged as a particularly fruitful strategy in drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)quinazolines, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituents on this core, supported by experimental data, and provide detailed protocols to empower further research and development.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to significantly modulate a molecule's physicochemical and biological properties.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[3][4] When appended to the quinazoline scaffold, the -CF3 group can enhance binding affinity to target proteins and improve cell permeability, making 2-(trifluoromethyl)quinazolines a compelling class of compounds for therapeutic development.[5][6]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(trifluoromethyl)quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. Extensive research, particularly in the context of anticancer agents targeting protein kinases like EGFR and VEGFR, has illuminated key SAR trends.[7][8][9]
Substitutions at the 4-Position: The Gateway to Potency
The 4-position of the quinazoline ring is a critical determinant of activity, often serving as the primary point of interaction with the hinge region of kinase domains. The introduction of an amino group at this position, particularly an anilino moiety, is a well-established strategy for achieving potent kinase inhibition.[2][7]
| Compound | R1 (4-position) | Target/Cell Line | IC50 (µM) | Reference |
| 1a | -NH-(3-chlorophenyl) | PC3 | 3.15 | [5] |
| 1b | -NH-(3-chlorophenyl) | LNCaP | 3.37 | [5] |
| 1c | -NH-(3-chlorophenyl) | K562 | 4.12 | [5] |
| 2a | -NH-(3-ethynylphenyl) | A549 | 4.26 | [10] |
| 2b | -NH-(3-ethynylphenyl) | HCT116 | 3.92 | [10] |
| 2c | -NH-(3-ethynylphenyl) | MCF-7 | 0.14 | [10] |
As illustrated in the table above, substituted anilino groups at the 4-position can confer potent antiproliferative activity. The electronic properties and steric bulk of the substituents on the aniline ring play a crucial role in modulating this activity. For instance, small hydrophobic substituents like chlorine and methyl groups on the aniline ring have been shown to enhance inhibitory activity against both EGFR and VEGFR2.[7]
The Influence of Substituents at the 6- and 7-Positions
The 6- and 7-positions of the quinazoline core are solvent-exposed in many kinase binding pockets, providing opportunities to introduce groups that can improve solubility, selectivity, and overall potency.
| Compound | R2 (6-position) | R3 (7-position) | Target/Cell Line | IC50 (µM) | Reference |
| 3a | -H | -Cl | S. aureus (JE2) | 0.6 | [11] |
| 3b | -H | -CF3 | S. aureus (JE2) | 0.3 | [11] |
| 4a | -H | -OCH3 | EGFRwt | 0.02072 | [7] |
| 4b | -OCH3 | -OCH3 | EGFRwt | Not specified | [12] |
The data suggests that electron-withdrawing groups at the 7-position, such as chloro and trifluoromethyl, can lead to potent antibacterial activity.[11] In the context of anticancer activity, the introduction of solubilizing groups or moieties that can form additional hydrogen bonds is a common strategy at these positions. For example, alkoxy groups at the 6- and 7-positions are frequently found in potent EGFR inhibitors.[7][12] Bulkier substituents at the C-7 position have also been shown to be favorable for inhibitory activity.[2]
Visualizing SAR Trends
To better conceptualize the structure-activity relationships of 2-(trifluoromethyl)quinazolines, the following diagram illustrates the key positions for substitution and their general impact on activity.
Caption: Key positions for substitution on the 2-(trifluoromethyl)quinazoline core.
Experimental Protocols
To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of 2-(trifluoromethyl)quinazoline derivatives.
Synthesis of 4-Anilino-2-(trifluoromethyl)quinazolines
This protocol describes a common method for synthesizing 4-anilino-2-(trifluoromethyl)quinazolines, which typically involves the condensation of a 2-amino-N-arylbenzamide with trifluoroacetic anhydride, followed by chlorination and subsequent nucleophilic substitution with an appropriate aniline.
Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one
-
Rationale: This step forms the core quinazolinone ring system. Anthranilamide reacts with trifluoroacetic anhydride in a cyclocondensation reaction.
-
Procedure:
-
To a solution of anthranilamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline
-
Rationale: The hydroxyl group at the 4-position is converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.
-
Procedure:
-
Suspend the 2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro-2-(trifluoromethyl)quinazoline.
-
Step 3: Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives
-
Rationale: The final step involves a nucleophilic aromatic substitution where the desired aniline displaces the chloride at the 4-position.
-
Procedure:
-
Dissolve the 4-chloro-2-(trifluoromethyl)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a protic solvent like isopropanol or ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to afford the pure 4-anilino-2-(trifluoromethyl)quinazoline derivative.
-
In Vitro Kinase Inhibitory Assay (Example: EGFR Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as EGFR.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well or 384-well plate, add the kinase buffer, the test compound, the recombinant human EGFR enzyme, and a suitable peptide substrate.
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Comparative Analysis and Future Directions
The 2-(trifluoromethyl)quinazoline scaffold offers distinct advantages, including enhanced metabolic stability and potency, which can be attributed to the properties of the trifluoromethyl group.[3] Compared to other quinazoline derivatives, such as those with a simple methyl or hydrogen at the 2-position, the 2-trifluoromethyl analogues often exhibit improved pharmacokinetic profiles.
Future research in this area should continue to explore novel substitutions at the 6- and 7-positions to further optimize the pharmacological properties of these compounds. The development of derivatives with improved selectivity for specific kinase isoforms remains a key challenge. Furthermore, investigating the potential of 2-(trifluoromethyl)quinazolines against other therapeutic targets beyond kinases could unveil new therapeutic applications for this versatile scaffold.
By systematically applying the principles of structure-activity relationship and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of 2-(trifluoromethyl)quinazoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 12. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Fluorinated Quinazoline Compounds
For Immediate Release
In the landscape of modern drug discovery, quinazoline derivatives have emerged as a versatile scaffold, demonstrating a wide range of pharmacological activities, particularly in oncology.[1][2][3] The strategic incorporation of fluorine into these molecules has become a key strategy to enhance their therapeutic potential by modulating physicochemical and pharmacokinetic properties.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activity of fluorinated quinazoline compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins our understanding of these compounds, explore the nuances of translating laboratory findings to preclinical models, and provide detailed protocols for key assays.
The Significance of Fluorination in Quinazoline Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its properties. Due to its high electronegativity and small size, fluorine can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its target.[5][6] These modifications often lead to improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[4][5] In the context of quinazoline-based kinase inhibitors, for example, fluorination can enhance binding to the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[2][7]
In Vitro Activity: The Foundation of Efficacy Assessment
In vitro assays are the first step in evaluating the potential of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on a compound's biological activity at the cellular and molecular level.
Common In Vitro Assays for Anticancer Activity
A variety of in vitro assays are employed to characterize the anticancer effects of fluorinated quinazolines. These include:
-
Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to kill cancer cells. The MTT assay, for instance, assesses cell viability by measuring the metabolic activity of cells.[1][8]
-
Kinase Inhibition Assays: For quinazolines designed as kinase inhibitors, these assays directly measure the compound's ability to block the activity of a specific target kinase.[8]
-
Apoptosis Assays: These assays determine if the compound induces programmed cell death, a desirable mechanism for anticancer drugs.
-
Cell Cycle Analysis: This technique investigates the compound's effect on the progression of cells through the different phases of the cell cycle.
Comparative In Vitro Activity of Fluorinated Quinazolines
The following table summarizes the in vitro activity of several exemplary fluorinated quinazoline compounds against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | EGFR Inhibitor | A549 (Lung) | 0.54 | [9] |
| Compound B | VEGFR-2 Inhibitor | HepG2 (Liver) | 0.06 | [7] |
| Compound C | Aurora A Kinase Inhibitor | NCI/ADR-RES (Ovarian) | Not specified | [10] |
| Compound D | pan-RAF Kinase Inhibitor | A375 (Melanoma) | Not specified | [7] |
| Compound 5 | Cytotoxic | RD (Rhabdomyosarcoma) | 14.65 | [11][12] |
| Compound 7 | Cytotoxic | MDA-MB-231 (Breast) | 8.79 | [11][12] |
| Compound 4d | Cytotoxic | MCF-7 (Breast) | 2.5 | [13] |
| Compound 4f | Cytotoxic | MCF-7 (Breast) | 5.0 | [13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates the potent in vitro anticancer activity of various fluorinated quinazoline derivatives across different cancer types and molecular targets.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a fluorinated quinazoline compound using the widely adopted MTT assay.[1][8]
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorinated quinazoline compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinazoline compound in the complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vivo Activity: Translating Potential into Preclinical Efficacy
While in vitro studies provide a critical foundation, in vivo experiments in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism setting.[14][15][16] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[14][15][16][17]
Comparative In Vivo Efficacy of Fluorinated Quinazolines
The following table presents a summary of the in vivo antitumor activity of selected fluorinated quinazoline compounds in xenograft models.
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| CI-1033 | A431 (Epidermoid Carcinoma) | Oral | Significant | [18] |
| Compound 2 | HT-29 (Colon) | 40 mg/kg | 74.19 | [19] |
| Compound 20 | BaF3-EGFR Mutant | Not specified | 71.14 | [19] |
| Compound 46 | SH-SY5Y (Neuroblastoma) | 20 mg/kg | 52.66 | [19] |
These in vivo studies confirm that the promising in vitro activity of many fluorinated quinazolines translates to significant antitumor effects in preclinical models.
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of a fluorinated quinazoline compound in a subcutaneous xenograft model.[14][15]
Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take)
-
Fluorinated quinazoline compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of the immunodeficient mice.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Compound Administration: Administer the fluorinated quinazoline compound to the treatment group according to the predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[15]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors are excised and weighed. Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
Bridging the Divide: Why In Vitro and In Vivo Results Can Differ
A crucial aspect of drug development is understanding the potential discrepancies between in vitro and in vivo results. A compound that shows excellent potency in a petri dish may not be as effective in a living organism. Several factors contribute to this "in vitro-in vivo" gap:
-
Pharmacokinetics (ADME): This refers to the Absorption, Distribution, Metabolism, and Excretion of a drug in the body. A compound may have poor absorption from the gut, be rapidly metabolized by the liver, or be quickly eliminated, preventing it from reaching the tumor at a high enough concentration to be effective.[20][21] The introduction of fluorine can often improve metabolic stability.[4][6]
-
Bioavailability: This is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability can severely limit a drug's efficacy in vivo.
-
Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment consisting of blood vessels, stromal cells, and the extracellular matrix. This environment can affect drug penetration and efficacy in ways that are not captured by in vitro models.
-
Off-Target Effects: A compound may have unforeseen interactions with other molecules in the body, leading to toxicity or reduced efficacy.
The following diagram illustrates the journey of a drug candidate from initial in vitro screening to in vivo evaluation, highlighting the key factors that influence its success.
Caption: A simplified workflow illustrating the progression of a drug candidate from initial in vitro screening to in vivo evaluation.
Conclusion and Future Perspectives
Fluorinated quinazoline compounds represent a highly promising class of therapeutic agents, particularly in the realm of oncology. This guide has highlighted the critical interplay between in vitro and in vivo studies in evaluating their potential. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo models are indispensable for assessing efficacy and pharmacokinetic properties in a more physiologically relevant context.
The successful translation of a potent in vitro compound into an effective in vivo drug hinges on a deep understanding of the factors that govern its ADME profile. The strategic use of fluorination has proven to be a valuable tool in overcoming some of the metabolic liabilities that can hinder a compound's progress. Future research will likely focus on developing more predictive in vitro models that better recapitulate the tumor microenvironment and on the design of novel fluorinated quinazolines with optimized pharmacokinetic properties for enhanced clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. xenograft.org [xenograft.org]
- 15. karger.com [karger.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Against a Kinase-Focused Compound Library
Introduction
In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Many successful anti-cancer drugs, such as gefitinib and erlotinib, are based on this heterocyclic system, primarily targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] The compound 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline belongs to this promising class of molecules. Its structural features, including the electron-withdrawing trifluoromethyl group and halogen substitutions, suggest a high potential for potent and selective kinase inhibition.
This guide provides a comprehensive framework for benchmarking this compound against a curated library of known kinase inhibitors. The objective is to thoroughly characterize its potency, selectivity, and potential as a lead compound for further drug development. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a template for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
The Scientific Rationale: Why Benchmark Against a Kinase Library?
The quinazoline core is known to mimic the adenine region of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] The substituents on the quinazoline ring play a crucial role in determining the potency and selectivity of the inhibitor. Therefore, a systematic evaluation against a panel of diverse kinases is essential to understand the compound's activity profile.
Benchmarking provides several key advantages:
-
Identification of Primary Targets: Screening against a kinase-focused library can rapidly identify the primary kinase or kinases that are potently inhibited by the test compound.
-
Selectivity Profiling: Understanding the selectivity of a compound is critical.[3] A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Conversely, a compound with a specific multi-target profile (polypharmacology) could be advantageous for treating complex diseases.[3]
-
Potency Assessment: Direct comparison with established kinase inhibitors within the library provides a clear measure of the compound's relative potency.
-
Structure-Activity Relationship (SAR) Insights: Comparing the activity of this compound with structurally similar compounds in the library can provide initial insights into the structure-activity relationships.
Experimental Design: A Multi-faceted Approach
Our benchmarking strategy is designed as a three-tiered approach, moving from a broad initial screen to more focused characterization of the most promising interactions.
Figure 1: Experimental Workflow
Caption: A three-tiered experimental workflow for benchmarking the test compound.
Compound Library Selection
For this study, we recommend a commercially available, well-annotated kinase inhibitor library. A suitable library would include:
-
Diversity of Kinase Targets: Compounds targeting a broad range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).
-
Known Inhibitors: A collection of FDA-approved drugs and well-characterized tool compounds to serve as positive controls and for comparative analysis.
-
Structural Diversity: A variety of chemical scaffolds to provide a comprehensive comparison.
Examples of such libraries include the MedChemExpress Kinase Inhibitor Library or the SelleckChem Kinase Inhibitor Library.[4][5]
Tier 1: Primary High-Throughput Screening (HTS)
The initial step is a single-concentration screen of this compound and the entire compound library against a representative kinase. A good starting point would be a well-characterized tyrosine kinase known to be targeted by quinazoline derivatives, such as Epidermal Growth Factor Receptor (EGFR).
Experimental Protocol: Primary HTS using Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[6] A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound results in a higher luminescent signal.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, opaque plates
-
Multichannel pipettes or liquid handling system
-
Luminometer
Procedure:
-
Compound Plating: Prepare a 10 µM solution of this compound and all library compounds in the appropriate solvent (e.g., DMSO). Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent EGFR inhibitor (e.g., Gefitinib) as a positive control (0% activity).
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in the kinase buffer.
-
Initiation of Kinase Reaction: Dispense 5 µL of the kinase reaction mixture into each well of the compound plate.
-
ATP Addition: Add 5 µL of a 10 µM ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)
Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., 50%) are considered "hits" and are advanced to the next tier.
Tier 2: Dose-Response Analysis and IC50 Determination
The primary hits from the HTS are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.
Experimental Protocol: IC50 Determination
This protocol is similar to the primary HTS, but instead of a single concentration, a series of dilutions for each hit compound is tested.
Procedure:
-
Serial Dilutions: For each hit compound, prepare a 10-point, 3-fold serial dilution series, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into the wells of a 384-well plate.
-
Follow HTS Protocol: Proceed with steps 2-8 of the primary HTS protocol.
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Table 1: Hypothetical IC50 Values for Selected Compounds Against EGFR
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Gefitinib (Positive Control) | 8.9 |
| Library Compound A (Structurally similar quinazoline) | 25.6 |
| Library Compound B (Different scaffold) | 150.3 |
| Library Compound C (Inactive) | >10,000 |
Tier 3: Selectivity Profiling
To understand the selectivity of this compound, it is essential to profile it against a broad panel of kinases. This can be done through commercially available services or by setting up in-house assays for a selection of kinases from different families.
Experimental Protocol: Kinase Selectivity Profiling
This involves running dose-response experiments for the test compound against a panel of kinases.
Procedure:
-
Kinase Panel Selection: Choose a panel of at least 20-50 kinases representing different branches of the human kinome.
-
IC50 Determination for Each Kinase: Perform the IC50 determination protocol as described in Tier 2 for this compound against each kinase in the panel.
Data Analysis:
-
Selectivity Score: Calculate a selectivity score to quantify the compound's selectivity. One common metric is the Gini coefficient, which measures the inequality of inhibition across the kinase panel.[8] A higher Gini coefficient indicates greater selectivity.
-
Kinome Tree Visualization: Plot the inhibition data on a kinome tree diagram to visualize the selectivity profile.
Table 2: Hypothetical Inhibition Data for this compound Across a Kinase Panel
| Kinase | IC50 (nM) |
| EGFR | 15.2 |
| HER2 | 35.8 |
| VEGFR2 | 89.4 |
| SRC | 550.1 |
| ABL1 | >10,000 |
| CDK2 | >10,000 |
Figure 2: Simplified Kinase Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway and the inhibitory action of the test compound.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for benchmarking this compound against a kinase-focused compound library. The tiered experimental design allows for an efficient and comprehensive evaluation of the compound's potency and selectivity. The hypothetical data presented in the tables illustrates how the results can be structured for clear comparison.
The data generated from these studies will provide a strong foundation for deciding the future direction of this compound. If it demonstrates high potency and a desirable selectivity profile, further studies, including cell-based assays, in vivo efficacy models, and ADME/Tox profiling, would be warranted to advance it as a potential drug candidate.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 6. promega.co.uk [promega.co.uk]
- 7. biokin.com [biokin.com]
- 8. researchgate.net [researchgate.net]
assessing the selectivity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
An Objective Guide to Assessing the Selectivity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of this compound. While direct, publicly available screening data for this specific compound is limited, its structural features, rooted in the well-established quinazoline scaffold, allow for a robust, data-driven assessment strategy. Here, we synthesize insights from extensive structure-activity relationship (SAR) studies on analogous compounds to propose a rigorous experimental plan for its characterization and to provide a comparative analysis against established kinase inhibitors.
The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition
The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its bicyclic structure mimics the adenine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[3] This fundamental interaction has led to the successful development of numerous FDA-approved drugs targeting kinases involved in oncology, such as EGFR and VEGFR.[1][4]
However, the inherent promiscuity of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[5] The therapeutic success and safety profile of a kinase inhibitor are critically dependent on its ability to potently inhibit the intended target while sparing off-target kinases, thereby minimizing unintended biological effects and toxicity. The strategic functionalization of the quinazoline core is the primary method used to impart this crucial selectivity.
Deconstructing the Molecule: A Structural Rationale for Selectivity
The selectivity profile of this compound is dictated by the unique interplay of its substituents. Analyzing each functional group provides a strong rationale for its potential interactions within a kinase active site.
-
The 4-Chloro Position : This is not merely a substituent but a key synthetic handle. The chlorine atom is a reactive leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the facile introduction of a diverse array of aniline, amine, or other nucleophilic side chains. This C-4 position is critical for engaging with solvent-exposed regions of the kinase and is a primary determinant of potency and selectivity, as exemplified by the 4-anilinoquinazoline class of drugs like Gefitinib and Erlotinib.[1]
-
The 8-Fluoro Group : Halogen substitution, particularly fluorine, at this position can significantly influence the compound's binding properties. The fluorine atom can form specific hydrogen bonds or other non-covalent interactions with amino acid residues in the hinge region or other pockets of the active site.[8] For example, studies on 8-fluoroquinazoline derivatives have demonstrated that this substitution can enhance selectivity for specific kinases, such as Aurora A, by optimizing interactions within the binding pocket.[8]
-
The 2-(Trifluoromethyl) Group : The CF3 group is a strong electron-withdrawing group that can modulate the electronics of the entire quinazoline ring system. Its bulk and lipophilicity can also play a crucial role in establishing van der Waals interactions and can be used to either occupy a specific hydrophobic pocket or sterically prevent binding to certain off-target kinases. Trifluoromethyl-substituted heterocycles are known to exhibit a wide range of biological activities, partly due to the enhanced metabolic stability and binding affinity this group can confer.[9]
A Rigorous Framework for Experimental Selectivity Profiling
To empirically determine the selectivity of this compound, a multi-tiered approach is essential, progressing from broad biochemical assays to more targeted cellular validation.
Part A: In Vitro Kinase Panel Screening
The initial and most critical step is to profile the compound against a large, functionally diverse panel of purified human kinases.[10] This provides a broad, unbiased view of its activity across the kinome.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.[11]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
Kinase Reaction Setup :
-
In a 96-well or 384-well assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a 2X kinase/substrate mixture containing the purified kinase and its specific peptide or protein substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Reaction Initiation :
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the resulting IC50 values approximate the inhibitor's intrinsic affinity (Ki).[5][12]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection :
-
Terminate the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. For primary screening, a single high concentration (e.g., 1 µM or 10 µM) is often used.[10]
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation and Interpretation
The results of the primary screen should be summarized in a table. For any kinase showing significant inhibition (e.g., >70%), a full 10-point dose-response curve should be generated to determine the IC50 value.[10]
Table 1: Hypothetical Primary Kinase Screening Data (Data presented for illustrative purposes only)
| Kinase Family | Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Tyrosine Kinase | EGFR | 85% | 50 |
| VEGFR2 | 92% | 25 | |
| SRC | 45% | > 1000 | |
| ABL1 | 30% | > 1000 | |
| Ser/Thr Kinase | Aurora A | 78% | 150 |
| PI3Kα | 15% | > 5000 | |
| CDK2 | 22% | > 5000 | |
| p38α (MAPK14) | 18% | > 5000 |
Part B: Cellular Target Engagement and Selectivity Validation
Biochemical assays are essential but do not fully recapitulate the cellular environment. Cellular assays are required to confirm that the compound can enter cells, engage its intended target(s), and exert a selective biological effect.[13]
Experimental Protocol: Western Blot for Target Phosphorylation
This protocol measures the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of target inhibition in a cellular context.[14]
-
Cell Culture and Treatment : Culture a cell line known to be dependent on a primary target identified in the biochemical screen (e.g., an EGFR-dependent cancer cell line). Seed cells and allow them to adhere.
-
Compound Incubation : Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody against the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Workflow for cellular target engagement via Western Blot.
Comparative Analysis with Benchmark Quinazoline Inhibitors
To contextualize the potential selectivity of this compound, its profile should be compared against well-characterized quinazoline-based inhibitors. This comparison provides a critical benchmark for its performance.
Table 2: Selectivity Profiles of Clinically Relevant Quinazoline Kinase Inhibitors
| Compound | Primary Target(s) | Key Off-Targets / Selectivity Notes | Reference |
| Gefitinib | EGFR | Highly selective for EGFR over other kinases like ErbB2. Less effective against T790M mutant EGFR. | [4][15] |
| Erlotinib | EGFR | Similar profile to Gefitinib, potent inhibitor of wild-type EGFR. | [1][4] |
| Lapatinib | EGFR, ErbB2 (HER2) | Dual inhibitor, offering broader activity in HER2-positive cancers. Reversibly binds to the ATP-binding site. | [1][4] |
| Idelalisib | PI3Kδ | Highly selective for the δ isoform of PI3K over α, β, and γ isoforms. Used in hematologic malignancies. | [16] |
| 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline | (To Be Determined) | (To Be Determined via Experimental Profiling) |
Conclusion and Future Outlook
The compound this compound represents a promising but uncharacterized scaffold in kinase inhibitor research. Based on a detailed analysis of its structural components, it possesses features that could confer high potency and a unique selectivity profile. The 4-chloro position provides a gateway for synthetic elaboration to optimize target engagement, while the 8-fluoro and 2-trifluoromethyl groups are well-positioned to exploit specific sub-pockets within kinase active sites to enhance selectivity.
The definitive assessment of its selectivity, however, requires the rigorous, multi-tiered experimental approach detailed in this guide. By systematically progressing from broad biochemical screening to cellular target validation and comparing the results to established benchmarks, researchers can build a comprehensive and reliable selectivity profile. This data-driven process is fundamental to validating the compound as a potential tool for chemical biology or as a lead candidate for therapeutic development.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
This document provides essential safety, logistical, and procedural information for the proper handling and disposal of this compound (CAS No. 959238-18-7). Developed for researchers, chemists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. Adherence to these protocols is critical due to the compound's chemical properties and potential hazards.
Core Safety and Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a halogenated heterocyclic compound that requires careful management. Structurally similar compounds exhibit a clear hazard profile that must be assumed for this substance.[1][2][3]
Causality of Hazards: The trifluoromethyl group, along with the chloro- and fluoro-substituents, imparts significant chemical stability and potential biological activity. These halogenated moieties are the primary reason for classifying this compound as hazardous waste that requires specialized disposal, as their combustion can produce acidic and toxic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl).[4]
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
| Data synthesized from SDS of structurally analogous compounds.[1][3][5] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks of exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] This is non-negotiable due to the compound's classification as a serious eye irritant.[1][5]
-
Hand Protection : Wear chemical-resistant nitrile gloves. Nitrile provides a robust barrier against incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4][6]
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against skin exposure.[4]
-
Respiratory Protection : If handling the solid compound outside of a certified chemical fume hood where dust may be generated, or if aerosols are possible, use a NIOSH-approved N95 dust mask or a higher-level respirator as dictated by your institution's safety assessment.[4][7]
Operational Plan for Waste Management
The cornerstone of proper disposal is a systematic and compliant waste management plan. The primary and only recommended disposal method for this compound is through a licensed and certified hazardous waste disposal contractor.[8]
Step 1: Waste Classification and Segregation
This compound is a halogenated organic waste . This classification is critical and dictates its entire disposal pathway.
The Rationale for Segregation : Halogenated waste streams cannot be mixed with non-halogenated solvent waste.[9][10] The reason is twofold:
-
Disposal Technology : Halogenated compounds require high-temperature incineration with specialized "flue gas scrubbing" systems to neutralize the acidic gases (HCl, HF) produced upon combustion.[11][12] Standard fuel blending or incineration for non-halogenated waste cannot accommodate this.
-
Cost : The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the complexity and regulatory oversight of the treatment process.[10][13] Improperly mixing streams dramatically increases disposal costs for the entire commingled volume.
All materials that have come into contact with this compound must be treated as halogenated hazardous waste.[6][8] This includes:
-
Unused or surplus solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE (gloves, bench paper).
Step 2: Waste Containerization and Labeling Protocol
-
Select the Right Container : Use a dedicated, compatible hazardous waste container. Polyethylene carboys or drums are standard for halogenated waste.[6][9] The container must be in good condition with a secure, leak-proof lid.
-
Label Immediately : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[13]
-
Detail the Contents : Clearly list all chemical constituents and their approximate percentages on the tag. For this waste stream, you must explicitly list "this compound" and any solvents used. Accurate declaration is a legal requirement.
-
Keep Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[9][13] This prevents the release of vapors and ensures safety.
-
Avoid Overfilling : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[9]
-
Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet, away from incompatible materials.[13]
Final Disposal Pathway: Professional Incineration
The only environmentally sound and regulatory-compliant method for destroying this compound is controlled incineration in a licensed hazardous waste facility .[8][11][12]
Mechanism of Destruction : High-temperature incineration (typically >1,000°C) provides the necessary energy to break the stable carbon-fluorine and carbon-chlorine bonds.[14][15] The subsequent flue gas scrubbing process involves reacting the exhaust gases with an alkaline medium to neutralize the resulting HF and HCl, preventing their release into the atmosphere.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. It is not biodegradable and can disrupt wastewater treatment processes.[6][11]
-
DO NOT dispose of this chemical in regular solid waste trash. This is illegal and poses a significant risk to environmental and public health.[8]
-
DO NOT attempt to neutralize this compound in the lab unless you have a validated, site-approved procedure and the necessary safety equipment. For most laboratories, this is not a viable or safe option.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Small Spill Cleanup
Should a small, manageable spill occur (i.e., can be cleaned up in under 10 minutes by trained personnel):
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure you are wearing the full, mandatory PPE described in Section 1.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container using spark-proof tools if a flammable solvent is present.[4][12]
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.
First Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Waste Management Decision Workflow
The following diagram illustrates the critical decision-making process for managing waste generated in a laboratory setting where this compound is used.
Caption: Decision workflow for proper waste segregation.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. angenechemical.com [angenechemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
